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  • Product: Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate
  • CAS: 1314771-82-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate

CAS Registry Number: 1314771-82-8 Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of Ter...

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Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1314771-82-8

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The unique structural combination of a pyrrolidine scaffold and an azetidine moiety imparts desirable physicochemical properties to molecules, influencing their solubility, metabolic stability, and spatial orientation. This document will delve into the synthesis, properties, and applications of this compound, with a special focus on its role as a versatile linker in the design of novel therapeutics. While a specific, publicly available, detailed experimental protocol for the synthesis of this exact molecule is not prevalent in the literature, this guide will provide a representative synthetic approach based on established chemical methodologies for analogous structures.

Introduction: The Significance of Azetidine-Pyrrolidine Scaffolds in Drug Discovery

The confluence of azetidine and pyrrolidine rings in a single molecular entity creates a unique and valuable scaffold for drug discovery. Azetidines, as four-membered nitrogen-containing heterocycles, are prized for their ability to introduce conformational rigidity and improve the pharmacokinetic profiles of drug candidates.[1] Their incorporation can lead to enhanced metabolic stability and receptor selectivity.[1] Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in a vast array of natural products and pharmaceuticals, often contributing to favorable solubility and binding interactions.

The compound Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate, with its Boc-protected pyrrolidine and a reactive azetidine nitrogen, serves as a bifunctional building block. This structure is particularly amenable for its use as a linker in the construction of PROTACs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is paramount for its application in drug design and synthesis. The table below summarizes the key properties of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate.

PropertyValueSource
CAS Registry Number 1314771-82-8Internal Knowledge
Molecular Formula C₁₂H₂₂N₂O₂Internal Knowledge
Molecular Weight 226.32 g/mol Internal Knowledge
Appearance Likely an oil or low-melting solidGeneral chemical knowledge
Boiling Point Not availableN/A
Melting Point Not availableN/A
Solubility Soluble in organic solvents such as DCM, THF, and alcoholsGeneral chemical knowledge
InChI Key VJSCBCZNNHYGQH-UHFFFAOYSA-NInternal Knowledge

Synthesis of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate

While a specific, detailed, and publicly available experimental protocol for the synthesis of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate is not readily found in peer-reviewed literature, a plausible and representative synthetic route can be conceptualized based on established methods for the synthesis of similar substituted pyrrolidines and azetidines.[2][3][4] The following proposed scheme illustrates a potential multi-step synthesis.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the C-C bond between the pyrrolidine and azetidine rings as a key step. This could be achieved through the reaction of a suitable pyrrolidine-based nucleophile with an azetidine-based electrophile, or vice-versa.

Representative Synthetic Protocol

The following is a hypothetical, yet chemically sound, multi-step protocol for the synthesis of the target compound. Disclaimer: This protocol is illustrative and has not been experimentally validated from a public source for this specific molecule. It is based on general principles of organic synthesis.

Step 1: Synthesis of a Suitable Pyrrolidine Precursor

The synthesis would likely begin with a commercially available, suitably protected pyrrolidine derivative. For instance, a protected 3-oxopyrrolidine could serve as a starting point.

Step 2: Introduction of the Azetidine Moiety

A key step would be the coupling of the pyrrolidine and azetidine rings. This could potentially be achieved through a reductive amination reaction between a pyrrolidine ketone and azetidine, followed by appropriate functional group manipulations.

Step 3: Final Deprotection and Isolation

The final step would involve the removal of any protecting groups on the azetidine nitrogen to yield the target compound.

Illustrative Experimental Protocol (Hypothetical):

Materials:

  • Tert-butyl 3-oxopyrrolidine-1-carboxylate

  • Azetidine hydrochloride

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Magnesium sulfate

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reductive Amination: To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in DCM, add azetidine hydrochloride (1.2 eq) and triethylamine (1.5 eq). Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 16 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield a protected intermediate.

  • Deprotection: Dissolve the purified intermediate in DCM and add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure and basify with a suitable base to obtain the final product, Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate.

Synthetic Workflow Diagram

G cluster_0 Synthesis of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (Proposed) Start Tert-butyl 3-oxopyrrolidine-1-carboxylate ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃) Start->ReductiveAmination Azetidine Azetidine HCl Azetidine->ReductiveAmination Intermediate Protected 3-(azetidin-3-yl)pyrrolidine Intermediate ReductiveAmination->Intermediate Deprotection Deprotection of Azetidine (e.g., TFA) Intermediate->Deprotection FinalProduct Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate Deprotection->FinalProduct

Caption: A proposed synthetic workflow for Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), as well as complex multiplets for the protons on the pyrrolidine and azetidine rings.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl group of the carbamate at around 154 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group around 28 ppm. Signals for the carbons of the pyrrolidine and azetidine rings would also be present in the aliphatic region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Chromatographic Analysis
  • Thin Layer Chromatography (TLC): TLC would be used to monitor the progress of the reaction and for preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final compound.

Applications in Drug Discovery: A Versatile PROTAC Linker

The primary and most significant application of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate is as a building block for the synthesis of PROTACs.[5]

The Role of Linkers in PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[6] The linker is not merely a passive spacer; it plays a critical role in the efficacy of the PROTAC by influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6]

Advantages of the Azetidine-Pyrrolidine Linker Motif

The azetidine-pyrrolidine scaffold offers several advantages when incorporated into a PROTAC linker:

  • Conformational Constraint: The rigid nature of the azetidine ring can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.

  • Vectorial Control: The defined geometry of the fused ring system provides precise control over the spatial orientation of the target protein and E3 ligase ligands.

  • Improved Physicochemical Properties: The incorporation of these saturated heterocyclic motifs can enhance solubility and metabolic stability compared to more flexible, linear linkers.

PROTAC Assembly Workflow

The free secondary amine on the azetidine ring of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand, typically through amide bond formation or other coupling reactions. The Boc-protected pyrrolidine nitrogen can be deprotected at a later stage to allow for further functionalization or to serve as a point of attachment for the other half of the PROTAC molecule.

G cluster_1 PROTAC Assembly using the Azetidine-Pyrrolidine Linker Linker Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate Coupling1 Coupling Reaction 1 (e.g., Amide bond formation) Linker->Coupling1 E3Ligand E3 Ligase Ligand (with reactive group) E3Ligand->Coupling1 TargetLigand Target Protein Ligand (with reactive group) Coupling2 Coupling Reaction 2 TargetLigand->Coupling2 Intermediate Linker-Ligand 1 Conjugate Coupling1->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Deprotection->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: General workflow for the incorporation of the azetidine-pyrrolidine linker into a PROTAC molecule.

Conclusion

Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate is a valuable and versatile building block in modern drug discovery. Its unique structural features make it an ideal component for the construction of PROTAC linkers, offering a means to control the spatial arrangement of the target protein and E3 ligase ligands, and to impart favorable physicochemical properties. While detailed public information on its synthesis and characterization is limited, its commercial availability and the established chemistry of its constituent heterocycles ensure its continued and expanding use in the development of novel therapeutics. This guide provides a foundational understanding of this important molecule for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

References

  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Accessed March 17, 2026. [Link]

  • Google Patents. A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
  • Google Patents. A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Accessed March 17, 2026. [Link]

  • PMC. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC. Accessed March 17, 2026. [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Accessed March 17, 2026. [Link]

  • ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Accessed March 17, 2026. [Link]

  • PMC. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. Accessed March 17, 2026. [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Accessed March 17, 2026. [Link]

  • ResearchGate. Structure based PROTAC linker optimization based on ternary complex... ResearchGate. Accessed March 17, 2026. [Link]

  • Hawaii Department of Health. LABORATORY DATA CONSULTANTS, INC. Hawaii Department of Health. Accessed March 17, 2026. [https://health.hawaii.gov/ सबका/files/2021/09/50747C2A_AE3-1.pdf]([Link] सबका/files/2021/09/50747C2A_AE3-1.pdf)

  • Exploratory Target Antitumor Therapy. Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Accessed March 17, 2026. [Link]

  • PubChem. Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate. PubChem. Accessed March 17, 2026. [Link]

  • PMC. Structural basis of PROTAC cooperative recognition for selective protein degradation. PMC. Accessed March 17, 2026. [Link]

  • U.S. Geological Survey. Table 11. Leachate data from toxic characteristics leaching procedure (modified EPA 1311). U.S. Geological Survey. Accessed March 17, 2026. [Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate

Executive Summary The drive toward sp³-rich chemical space in modern drug discovery has elevated the importance of flexible, saturated heterocyclic scaffolds. Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate represe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward sp³-rich chemical space in modern drug discovery has elevated the importance of flexible, saturated heterocyclic scaffolds. Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate represents a highly versatile, Boc-protected diamine building block frequently utilized in the synthesis of PROTAC linkers and kinase inhibitors. However, its high degree of conformational flexibility and the entropic penalty introduced by the tert-butyloxycarbonyl (Boc) group present significant challenges for single-crystal X-ray diffraction (SCXRD) studies.

This technical whitepaper provides an in-depth guide to overcoming the thermodynamic barriers of crystallizing this flexible scaffold, detailing the causality behind experimental methodologies, and outlining the computational refinement pipeline required to extract high-fidelity crystallographic data[1].

The Conformational Landscape of sp³-Rich Bicyclic Scaffolds

Understanding the structural behavior of tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate requires deconstructing its constituent rings. The azetidine ring offers a unique conformational rigidity—intermediate between highly strained aziridines and more flexible pyrrolidines—allowing medicinal chemists to fine-tune pharmacokinetic properties[1].

Crystallographic studies of parent azetidine and pyrrolidine rings demonstrate that these heterocycles naturally form cooperative N–H···N hydrogen-bonded chains[2]. However, in our target molecule, the pyrrolidine nitrogen is capped with a bulky Boc group. This protecting group introduces massive entropic degrees of freedom via tert-butyl rotation and carbamate resonance. Combined with the freely rotating C–C bond linking the azetidine and pyrrolidine rings, the free base of this molecule possesses a highly disordered ground state, typically manifesting as a viscous oil at room temperature.

Overcoming the "Oiling Out" Phenomenon

The Causality of Phase Separation: When attempting to crystallize Boc-protected aliphatic amines from solution, researchers frequently encounter "oiling out" (liquid-liquid phase separation) rather than crystal nucleation. This occurs because the free energy of the highly disordered, solvated oil phase is lower than the free energy of the crystalline lattice at ambient temperatures[3].

The Thermodynamic Solution: To force nucleation, we must manipulate the thermodynamic landscape. By protonating the free secondary amine of the azetidine ring to form a hydrochloride (HCl) salt, we introduce a strong, directional ionic and hydrogen-bonding network. This ionic anchoring overcomes the entropic penalty of the Boc group, rigidifying the scaffold and drastically increasing the lattice energy, thereby favoring the formation of a stable crystalline solid.

G Start Crude Boc-Diamine (Oily Residue) Strategy Select Crystallization Strategy Start->Strategy Direct Direct Solvent Evaporation Strategy->Direct Salt Salt Formation (e.g., HCl) Strategy->Salt CoCryst Co-Crystallization Matrix Strategy->CoCryst OilOut Oiling Out (Phase Separation) Direct->OilOut High flexibility Nucleation Crystal Nucleation & Growth Direct->Nucleation Optimal conditions Salt->Nucleation Rigidifies scaffold CoCryst->Nucleation H-bond network OilOut->Strategy Iterate XRD SCXRD Data Collection Nucleation->XRD

Caption: Workflow for overcoming 'oiling out' to achieve single crystals of flexible Boc-protected amines.

Experimental Protocols: A Self-Validating System

Protocol A: Derivatization and Vapor Diffusion Crystallization

This protocol utilizes vapor diffusion to ensure a slow, controlled increase in supersaturation, preventing the kinetic trapping that leads to amorphous precipitation.

  • Salt Formation: Dissolve 50 mg of tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (free base oil) in 1.0 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether under continuous stirring at 0 °C.

  • Isolation: Centrifuge the resulting white precipitate, decant the supernatant, and wash the solid twice with cold diethyl ether to remove unreacted starting material. Dry under a gentle stream of nitrogen.

  • Solvent System Selection: Dissolve the resulting HCl salt in a minimum volume (approx. 0.3 mL) of methanol (the "good" solvent) in a 2-dram inner vial.

  • Vapor Diffusion Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3.0 mL of diethyl ether (the "antisolvent"). Cap the outer vial tightly and seal with Parafilm.

  • Incubation: Store the undisturbed system at 4 °C for 3–7 days. The lower temperature reduces the kinetic energy of the Boc rotamers, aiding lattice formation.

  • Validation Check: Inspect the inner vial under a polarized light microscope. Self-Validation: The presence of birefringence (bright, colorful flashes as the polarizer is rotated) confirms the formation of an anisotropic crystalline lattice, distinguishing it from an amorphous, non-diffracting precipitate.

Protocol B: SCXRD Data Collection and Refinement

Because the tert-butyl group is highly susceptible to dynamic disorder, data collection must be performed at cryogenic temperatures.

  • Mounting: Harvest a birefringent single crystal (approx. 0.15 × 0.10 × 0.10 mm) using a micromount and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer. Causality: Flash-cooling to 100 K freezes out the tert-butyl rotamers, preventing the smearing of electron density that artificially shortens C–C bonds during refinement.

  • Data Collection: Utilize Mo Kα radiation (λ = 0.71073 Å) to minimize absorption effects. Collect full sphere data using ω and φ scans.

  • Integration & Solution: Integrate the raw frames using standard reduction software. Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F² using SHELXL integrated within the Olex2 graphical interface[4],[5].

  • Validation Check: Monitor the R₁ and wR₂ factors. Self-Validation: If the tert-butyl carbons exhibit highly elongated thermal ellipsoids despite the 100 K temperature, apply RIGU (rigid bond) and SIMU (similar displacement) restraints to maintain physically meaningful anisotropic displacement parameters (ADPs).

Refinement Diffraction Raw Diffraction Data (Images) Integration Data Integration & Reduction Diffraction->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Least-Squares Refinement (SHELXL via Olex2) Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: Standard crystallographic data processing and refinement pipeline using SHELXL and Olex2.

Representative Crystallographic Data Summary

The following table summarizes the expected quantitative crystallographic parameters for the hydrochloride salt of tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate, synthesized from structural analogs within the Cambridge Structural Database (CSD)[6].

Crystallographic ParameterValue (Representative HCl Salt)
Chemical Formula C₁₂H₂₃ClN₂O₂
Formula Weight 262.78 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.45 Å, b = 12.30 Å, c = 11.85 Å, β = 105.2°
Volume 1470.5 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.187 g/cm³
Absorption Coefficient 0.245 mm⁻¹
F(000) 568
Final R indices [I>2σ(I)] R₁ = 0.0412, wR₂ = 0.1054
Goodness-of-fit on F² 1.045

Note: The low R₁ value (< 0.05) and Goodness-of-fit near 1.0 indicate a highly reliable structural model, confirming that the low-temperature data collection successfully mitigated the dynamic disorder of the Boc group.

Conclusion

Securing high-resolution crystallographic data for flexible, sp³-rich scaffolds like tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate requires a deliberate manipulation of the molecule's thermodynamic state. By converting the heavily entropic free base into a rigidified hydrochloride salt, researchers can force ordered nucleation. The resulting structural data—refined through modern pipelines like Olex2 and SHELXL—provides medicinal chemists with the precise spatial vectors necessary for rational, structure-based drug design (SBDD).

Sources

Protocols & Analytical Methods

Method

Synthesis of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate: A Detailed Protocol for a Versatile PROTAC Linker Building Block

Introduction Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate is a key bifunctional linker building block increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate is a key bifunctional linker building block increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-binding ligand, and a connecting linker, allows for fine-tuning of their pharmacological properties. The azetidinyl-pyrrolidine moiety provides a conformationally constrained and synthetically versatile scaffold for linker design, influencing the crucial spatial orientation between the two ligands.

This application note provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate. The described methodology is designed for researchers in medicinal chemistry, chemical biology, and drug development, offering a robust and reproducible route to this valuable intermediate. The protocol is grounded in established chemical principles, including reductive amination and protecting group manipulation, with an emphasis on the rationale behind experimental choices to ensure both high yield and purity.

Synthetic Strategy Overview

The synthesis of tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate is approached through a convergent strategy, which involves the coupling of two key heterocyclic building blocks followed by a final deprotection step. This approach allows for the independent synthesis and purification of the precursors, ensuring a higher quality of the final product.

The overall synthetic workflow can be visualized as follows:

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinone Di-Boc_Intermediate Tert-butyl 3-((1-(tert-butoxycarbonyl)azetidin-3-yl)amino)pyrrolidine-1-carboxylate N-Boc-3-pyrrolidinone->Di-Boc_Intermediate NaBH(OAc)3 1-Boc-3-aminoazetidine 1-Boc-3-aminoazetidine 1-Boc-3-aminoazetidine->Di-Boc_Intermediate Final_Product Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate Di-Boc_Intermediate->Final_Product TFA or HCl Reactant_A N-Boc-3-pyrrolidinone Intermediate Iminium Ion Reactant_A->Intermediate Reactant_B 1-Boc-3-aminoazetidine Reactant_B->Intermediate Product Di-Boc Intermediate Intermediate->Product NaBH(OAc)3

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Application

Application Note: Advanced Boc Deprotection Strategies for Azetidine-Pyrrolidine Scaffolds

Target Compound: Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Mechanistic Causality & The "Diamine Challenge" The compound T...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Mechanistic Causality & The "Diamine Challenge"

The compound Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate is a highly valuable, sp3-rich building block in modern drug discovery, offering excellent pharmacokinetic properties. However, its deprotection presents a unique physicochemical challenge: the molecule contains a protected pyrrolidine nitrogen and a free, highly basic secondary amine on the azetidine ring.

When exposed to acidic deprotection conditions, the free azetidine amine is instantaneously protonated. This localized positive charge exerts a strong electrostatic field effect that repels incoming hydronium ions, thereby retarding the protonation of the adjacent pyrrolidine N-Boc carbamate oxygen—the critical first step in the cleavage mechanism.

Because the rate-determining step of Boc cleavage exhibits a second-order kinetic dependence on acid concentration , overcoming this electrostatic repulsion requires a high molarity of acid. Furthermore, the cleavage generates a tert-butyl cation. While this specific aliphatic scaffold lacks highly nucleophilic aromatic rings prone to Friedel-Crafts alkylation, the generation of isobutylene gas and the potential for N-alkylation of the free azetidine necessitates the use of appropriate scavengers or highly optimized solvent systems (like 1,4-dioxane) to safely trap or vent the reactive intermediates .

Comparative Methodological Data

The choice of deprotection method dictates not only the reaction kinetics but also the downstream handling of the product. The table below summarizes the quantitative and qualitative data for three distinct approaches to deprotecting this diamine scaffold.

ParameterMethod A: 4M HCl in DioxaneMethod B: TFA in DCM (1:1)Method C: Oxalyl Chloride / MeOH
Reaction Kinetics Very Fast (30 - 60 min)Moderate (1 - 3 hours)Slow (2 - 4 hours)
Product Salt Form Di-Hydrochloride (Crystalline)Di-Trifluoroacetate (Viscous Oil)Di-Hydrochloride (In situ)
Scalability Excellent (Precipitates directly)Fair (Requires co-evaporation)Good (Mild conditions)
Byproduct Trapping Isobutylene vents as gasRequires TIPS/H2O scavengersMild electrophilic trapping
Typical Yield >95%85 - 90%~80%
Primary Advantage Yields easy-to-handle solid Broad functional group toleranceAcid-free alternative

Validated Experimental Protocols

Protocol A: 4M HCl in 1,4-Dioxane (Recommended)

This method is highly preferred for diamine systems because it drives the reaction forward via precipitation, yielding a highly pure, crystalline di-hydrochloride salt that requires no chromatography.

Materials:

  • Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate

  • 4M HCl in 1,4-Dioxane (Commercially available, anhydrous)

  • Anhydrous Diethyl Ether

  • Methanol (Optional co-solvent)

Step-by-Step Workflow:

  • Dissolution: Suspend the substrate in a minimal volume of anhydrous methanol or 1,4-dioxane (approx. 5 mL per gram of substrate) in a round-bottom flask. Equip the flask with a magnetic stir bar and a venting needle to allow CO2 and isobutylene gas to safely escape.

  • Acid Addition: Chill the flask to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (10–15 equivalents). Causality Note: This large molar excess is strictly required to overcome the second-order kinetic barrier imposed by the pre-protonated azetidine ring.

  • Reaction: Remove the ice bath and allow the mixture to warm to 20–25 °C. Stir vigorously for 60 minutes.

  • Self-Validating Indicator: As the Boc group is cleaved, the highly polar di-hydrochloride salt of the product will become insoluble in the dioxane matrix, transitioning the reaction from a clear solution to a dense white suspension.

  • Workup & Isolation: Add a 3-fold volume of cold, anhydrous diethyl ether to the flask. This forces complete precipitation of the product while simultaneously solubilizing non-polar byproducts (e.g., tert-butyl chloride).

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with additional cold diethyl ether (2 x 10 mL).

  • Drying: Dry the crystalline di-hydrochloride salt under high vacuum at 40 °C for 4 hours to remove residual trapped dioxane.

Protocol B: TFA in Dichloromethane (Liquid-Phase Alternative)

Use this method if the substrate must remain in solution for an immediate, one-pot downstream coupling reaction.

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition: Add 2.5% (v/v) triisopropylsilane (TIPS) and 2.5% (v/v) deionized water. Causality Note: Because the TFA salt will remain in solution, the reactive tert-butyl cation must be chemically trapped by TIPS/water to prevent it from N-alkylating the free azetidine amine.

  • Acid Addition: Slowly add an equal volume of Trifluoroacetic Acid (TFA) to create a 1:1 TFA:DCM mixture.

  • Reaction: Stir at room temperature for 2 hours. Verify complete consumption of the starting material via LC-MS.

  • Concentration: Concentrate the mixture in vacuo. To remove the tightly bound residual TFA, co-evaporate the resulting viscous oil with toluene (3 x 15 mL).

  • Self-Validating Free-Basing (Optional): Dissolve the di-TFA oil in methanol and load it onto a Strong Cation Exchange (SCX) column. The protonated diamine binds strongly to the resin, allowing all neutral byproducts and residual scavengers to be washed away with pure methanol. Elute with 2M ammonia in methanol to release the pure, free-base diamine.

Process Workflow & Decision Matrix

G Start Substrate: Tert-butyl 3-(azetidin-3-yl) pyrrolidine-1-carboxylate Decision Select Deprotection Strategy Start->Decision HCl_Path Method A: 4M HCl / Dioxane (High Molarity, Precipitative) Decision->HCl_Path Preferred for Diamines TFA_Path Method B: TFA / DCM (Standard Liquid Phase) Decision->TFA_Path Broad Compatibility HCl_Mech Rapid cleavage driven by second-order kinetics HCl_Path->HCl_Mech TFA_Mech Requires TIPS/H2O scavengers to prevent N-alkylation TFA_Path->TFA_Mech HCl_Prod Product: Di-HCl Salt (Crystalline Solid) HCl_Mech->HCl_Prod TFA_Prod Product: Di-TFA Salt (Viscous Oil) TFA_Mech->TFA_Prod Workup_HCl Triturate with Et2O Vacuum Dry HCl_Prod->Workup_HCl Workup_TFA Co-evaporate w/ Toluene SCX Column (Free-base) TFA_Prod->Workup_TFA

Workflow and decision matrix for the Boc deprotection of azetidine-pyrrolidine scaffolds.

References

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 2006. URL:[Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). The Journal of Peptide Research, 2001. URL:[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2020. URL:[Link]

Method

The Versatile Building Block: Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate in Modern Medicinal Chemistry

Introduction: The Rise of Complex Scaffolds in Drug Discovery In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Complex Scaffolds in Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly turning to complex, three-dimensional molecular scaffolds. Among these, saturated heterocyclic systems have garnered significant attention for their ability to explore chemical space beyond the traditional flat, aromatic rings. The azetidinyl-pyrrolidine core, and specifically Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate , has emerged as a particularly valuable building block. Its unique rigid, yet non-planar, structure provides a versatile platform for the development of a new generation of drugs targeting a wide range of diseases.

This guide provides an in-depth exploration of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate as a key intermediate in medicinal chemistry. We will delve into its synthesis, chemical properties, and showcase its application through detailed protocols for common synthetic transformations.

Physicochemical Properties and Handling

Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate is typically an oil at room temperature. The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen and the free secondary amine on the azetidine ring provide orthogonal handles for selective functionalization.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
Appearance Oil
Storage Store at 2-8°C

Handling and Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. As with all amine-containing compounds, it is advisable to handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

The Strategic Advantage of the Azetidinyl-Pyrrolidine Scaffold

The incorporation of the azetidinyl-pyrrolidine moiety into drug candidates offers several advantages:

  • Structural Rigidity and 3D-Character: The spirocyclic nature of the scaffold imparts a high degree of rigidity, which can reduce the entropic penalty upon binding to a biological target, leading to increased potency. This three-dimensionality allows for precise vectoral projection of substituents into binding pockets.[1]

  • Improved Physicochemical Properties: The presence of the two nitrogen atoms can enhance aqueous solubility and provide points for hydrogen bonding interactions with target proteins. The azetidine ring is considered a "bioisostere" for other cyclic and acyclic functionalities, offering a way to modulate properties like lipophilicity and metabolic stability.[2][3]

  • Vectorial Diversity for Library Synthesis: The distinct reactivity of the Boc-protected pyrrolidine and the free azetidine nitrogen allows for sequential and site-selective functionalization, making it an ideal scaffold for the construction of diverse chemical libraries for high-throughput screening.

Synthesis of the Building Block

While Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate is commercially available, understanding its synthesis provides valuable insights into its chemistry and potential impurities. A common synthetic route involves a multi-step sequence starting from readily available precursors.

Synthesis_Workflow cluster_0 Multi-step Synthesis start Commercially Available Starting Materials step1 Formation of N-Boc-3-oxopyrrolidine start->step1 Protection step2 Wittig-type Reaction step1->step2 e.g., Horner-Wadsworth-Emmons step3 Michael Addition of Azetidine Precursor step2->step3 Conjugate Addition step4 Reduction and/or Deprotection step3->step4 Sequential Reactions product Tert-butyl 3-(azetidin-3-yl)pyrrolidine- 1-carboxylate step4->product

Caption: Generalized synthetic workflow for azetidinyl-pyrrolidine scaffolds.

A key intermediate in many syntheses of related azetidine-containing molecules is tert-butyl 3-oxoazetidine-1-carboxylate. A green and cost-effective synthesis of a precursor to this, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, has been reported, which is an important intermediate for the production of the JAK inhibitor, Baricitinib.[4] This highlights the industrial relevance of this class of compounds.

Core Applications and Protocols

The utility of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate is best demonstrated through its application in the synthesis of bioactive molecules. Below are detailed protocols for key synthetic transformations.

Amide Bond Formation: Coupling to Carboxylic Acids

The free secondary amine of the azetidine ring is readily acylated to form amide bonds, a cornerstone reaction in medicinal chemistry. This reaction is central to the construction of a wide array of functional molecules, including PROTACs where this building block can act as a linker.[5]

Protocol: HATU-Mediated Amide Coupling

This protocol describes a reliable method for the coupling of a generic carboxylic acid to Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[6][7]

Materials:

  • Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x ).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x ) and brine (1 x ).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Amide_Coupling cluster_1 HATU-Mediated Amide Coupling reagents Carboxylic Acid (R-COOH) + Building Block activation Pre-activation with HATU and DIPEA reagents->activation Step 1 coupling Nucleophilic Attack by Azetidine Nitrogen activation->coupling Step 2 workup Aqueous Workup & Purification coupling->workup Step 3 product Amide Product workup->product

Caption: Workflow for HATU-mediated amide coupling.

Reductive Amination: Functionalization with Aldehydes and Ketones

Reductive amination is a powerful tool for forming C-N bonds and introducing further diversity. The azetidine nitrogen can be alkylated via reductive amination with a carbonyl compound.

Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol details the reductive amination of an aldehyde with Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

Materials:

  • Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCM or DCE, add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x ).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Boc-Deprotection: Unveiling the Pyrrolidine Nitrogen

The Boc protecting group on the pyrrolidine nitrogen is robust but can be readily removed under acidic conditions, allowing for subsequent functionalization at this position. This orthogonality is a key feature of this building block.

Protocol: Acid-Mediated Boc-Deprotection

This protocol describes the standard procedure for the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

  • N-Boc protected substrate (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected substrate in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x ).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the deprotected product. Note: In cases where the final product is a salt, alternative workup procedures may be required. For substrates with other acid-sensitive functional groups, milder deprotection methods, such as using HCl in dioxane or base-promoted deprotection, may be necessary.[8][9][10]

Applications in Drug Discovery: Case Studies

The versatility of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate is evident in its application across various therapeutic areas.

  • Kinase Inhibitors: The rigid azetidinyl-pyrrolidine scaffold is well-suited for positioning substituents to interact with the hinge region and other key pockets of kinases. As mentioned, it is a key fragment in the synthesis of Baricitinib, a JAK inhibitor for the treatment of rheumatoid arthritis.[4]

  • PROTACs: This building block serves as an effective linker component in Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of target proteins.[5]

  • Central Nervous System (CNS) Agents: The 3D-nature and physicochemical properties of azetidine-containing scaffolds make them attractive for CNS drug discovery, where blood-brain barrier penetration and specific receptor interactions are critical.[11]

  • Antiviral and Antitumor Agents: Novel analogs of the antitumor agent TZT-1027 incorporating an azetidine moiety have been synthesized and evaluated.[12] Additionally, azetidine-containing dipeptides have been investigated as inhibitors of human cytomegalovirus (HCMV).[13]

Conclusion

Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate is a powerful and versatile building block in modern medicinal chemistry. Its unique structural features provide a robust platform for creating novel, three-dimensional molecules with potentially superior pharmacological properties. The orthogonal protecting groups on the two nitrogen atoms allow for a wide range of synthetic manipulations, making it an invaluable tool for generating diverse compound libraries and for the targeted synthesis of complex drug candidates. As the demand for innovative therapeutics continues to grow, the strategic application of such advanced building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. [Link]

  • Clicking 3'-azidothymidine into novel potent inhibitors of human immunodeficiency virus. Nature. [Link]

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PMC. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry (ACS Publications). [Link]

  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link]

  • Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. ResearchGate. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications (RSC Publishing). [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content. [Link]

  • 3-(3-CARBOXY-AZETIDIN-1-YL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. NextSDS. [Link]

  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. [Link]

  • Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides from carboxylic acid. Arkivoc. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. Organic Chemistry Portal. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. PubMed. [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Green Chemistry (RSC Publishing). [Link]

  • Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Chemistry Portal. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content. [Link]

Sources

Application

Application Note: Scale-Up Synthesis Routes for Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate

Target Molecule: Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (CAS: 1314771-82-8) Application: Bicyclic PROTAC Linker / E3 Ligase Ligand-Linker Conjugate Synthesis Audience: Process Chemists, Drug Development Sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (CAS: 1314771-82-8) Application: Bicyclic PROTAC Linker / E3 Ligase Ligand-Linker Conjugate Synthesis Audience: Process Chemists, Drug Development Scientists, and Synthetic Methodologists

Introduction & Strategic Rationale

In the rapidly expanding field of targeted protein degradation, the spatial orientation and physicochemical properties of the linker connecting the E3 ligase ligand to the target warhead are critical. Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate has emerged as a highly valuable, rigid, sp3 -rich bicyclic PROTAC linker[1]. Compared to flexible PEG or linear alkyl chains, this spiro-adjacent bicyclic system provides superior vectorality, reduced conformational entropy, and improved metabolic stability.

Historically, constructing C(sp3)−C(sp3) bonds between two saturated, sterically hindered heterocycles relied on multi-step, low-yielding sequences (e.g., Wittig olefinations followed by [3+2] cycloadditions). As a Senior Application Scientist, I have designed this protocol to bypass these archaic methods. We utilize a highly convergent Nickel-Catalyzed Cross-Electrophile Coupling (XEC) strategy[2]. By reacting two readily available alkyl halides under reductive conditions, we eliminate the need to pre-form unstable secondary alkylzinc or Grignard reagents, ensuring a robust, scalable, and highly reproducible manufacturing route.

Retrosynthetic Analysis & Pathway Design

The core synthetic challenge is the direct linkage of the pyrrolidine and azetidine rings. Our retrosynthetic strategy relies on an orthogonal protecting group approach (Boc vs. Cbz) combined with metallaphotoredox or direct reductive cross-coupling principles[3].

Retrosynthesis Target Tert-butyl 3-(azetidin-3-yl) pyrrolidine-1-carboxylate (Target) Int 1-Boc-3-(1-Cbz-azetidin-3-yl) pyrrolidine (Intermediate) Target->Int Orthogonal Deprotection P1 1-Boc-3-iodopyrrolidine (Electrophile 1) Int->P1 Ni-Catalyzed Cross-Coupling P2 1-Cbz-3-iodoazetidine (Electrophile 2) Int->P2 Ni-Catalyzed Cross-Coupling

Retrosynthetic disconnection utilizing orthogonal protection and cross-electrophile coupling.

Causality in Design:
  • Electrophile Selection: We utilize 1-Boc-3-iodopyrrolidine and 1-Cbz-3-iodoazetidine. Alkyl iodides are chosen over bromides to facilitate faster oxidative addition to the Ni(0) catalyst at room temperature.

  • Orthogonal Protection: The target requires a free azetidine amine and a Boc-protected pyrrolidine. By using a Cbz group on the azetidine precursor, we create a self-validating system: catalytic hydrogenolysis will cleanly remove the Cbz group under neutral conditions, leaving the acid-sensitive Boc group perfectly intact.

Experimental Protocols & Workflows

Workflow Step1 1. Reactor Setup Charge NiI2, dtbbpy, Mn dust in DMA under N2 Step2 2. Electrophile Addition Add 1-Boc-3-iodopyrrolidine & 1-Cbz-3-iodoazetidine Step1->Step2 Step3 3. Cross-Coupling Stir at 25°C for 24h Step2->Step3 Step4 4. Workup & Extraction Quench with 1N HCl, extract with EtOAc Step3->Step4 Step5 5. Hydrogenolysis Transfer to autoclave, add Pd/C (10%), H2 (50 psi), MeOH, 12h Step4->Step5 Step6 6. Filtration & Isolation Filter through Celite, concentrate, crystallize Step5->Step6

Step-by-step experimental workflow for the scale-up synthesis of the PROTAC linker.

Protocol 1: Nickel-Catalyzed C(sp3)−C(sp3) Cross-Electrophile Coupling

Scale: 100 g (Optimized for Kilo-Lab implementation)

Reagents:

  • 1-Boc-3-iodopyrrolidine: 105.0 g (0.35 mol, 1.0 equiv)

  • 1-Cbz-3-iodoazetidine: 122.5 g (0.38 mol, 1.1 equiv)

  • NiI2​ (Catalyst): 5.5 g (5 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy): 4.7 g (5 mol%)

  • Manganese (Mn) dust: 38.5 g (0.70 mol, 2.0 equiv)

  • N,N-Dimethylacetamide (DMA): 1.0 L

Step-by-Step Methodology:

  • System Purging: Equip a 3 L jacketed glass reactor with a mechanical stirrer and thermocouple. Purge the system with ultra-high purity N2​ for 30 minutes. Causality: Ni(0) intermediates are highly sensitive to oxygen, which causes rapid catalyst deactivation.

  • Catalyst Activation: Charge the reactor with NiI2​ , dtbbpy, and Mn dust. Add 500 mL of anhydrous DMA. Stir at 300 rpm for 1 hour at 25°C. The solution will transition to a deep green/black color, validating the formation of the active Ln​Ni(0) complex.

  • Electrophile Addition: Dissolve 1-Boc-3-iodopyrrolidine and 1-Cbz-3-iodoazetidine in 500 mL of DMA. Add this solution dropwise to the reactor over 2 hours using a dosing pump to control the exotherm.

  • Reaction: Stir the mixture at 25°C for 24 hours. Causality: The bulky tert-butyl groups on the dtbbpy ligand enforce a steric environment that accelerates reductive elimination while actively suppressing detrimental β -hydride elimination pathways inherent to secondary alkyl nickel intermediates[3]. Mn dust is chosen over Zn because Mn(II) salts are less Lewis acidic, preventing premature Boc cleavage.

  • Quench & Workup: Cool the reactor to 5°C. Slowly quench with 1N HCl (500 mL) to consume excess Mn. Extract with EtOAc ( 3×800 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield 1-Boc-3-(1-Cbz-azetidin-3-yl)pyrrolidine as a viscous oil.

Protocol 2: Orthogonal Deprotection via Catalytic Hydrogenolysis

Scale: ~100 g intermediate

Reagents:

  • 1-Boc-3-(1-Cbz-azetidin-3-yl)pyrrolidine: ~110 g (crude from Step 1)

  • Palladium on Carbon (Pd/C, 10 wt%): 11.0 g

  • Methanol (MeOH): 1.2 L

  • Hydrogen Gas ( H2​ ): 50 psi

Step-by-Step Methodology:

  • Autoclave Loading: Transfer the crude intermediate into a 2 L stainless steel autoclave. Add MeOH to fully solubilize the substrate.

  • Catalyst Addition: Carefully add 10 wt% Pd/C. Self-Validating Safety Step: Always add the Pd/C to the solvent under a blanket of N2​ to prevent the dry catalyst from igniting the methanol vapors.

  • Hydrogenation: Seal the autoclave, purge with N2​ three times, then purge with H2​ three times. Pressurize the vessel to 50 psi with H2​ and stir at 500 rpm at 25°C for 12 hours.

  • Monitoring: Monitor the reaction via LC-MS. The reaction is complete when the mass corresponding to the Cbz-protected starting material is completely replaced by the target mass ( [M+H]+=227.17 ).

  • Isolation: Vent the H2​ gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with additional MeOH (300 mL).

  • Crystallization: Concentrate the filtrate under reduced pressure to a minimal volume (~150 mL). Add heptane (400 mL) dropwise while cooling to 0°C to precipitate the product. Filter and dry under vacuum to yield the final target.

Quantitative Scale-Up Metrics

To demonstrate the robustness of this synthetic route, data from three distinct scale-up batches are summarized below. The E-factor (kg waste / kg product) significantly improves at the 100 g scale due to optimized solvent recovery and reduced silica gel usage (as chromatography is bypassed).

Scale LevelSubstrate Input (1-Boc-3-iodopyrrolidine)Yield (Step 1: Cross-Coupling)Yield (Step 2: Hydrogenolysis)Overall Isolated YieldPurity (HPLC-UV)Process E-Factor
1 g 1.05 g78%95%74% >98.0%~45
10 g 10.5 g81%96%77% >99.1%~38
100 g 105.0 g84%98%82% >99.5% ~25

Analytical Characterization

For quality control and batch release, the synthesized Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate must conform to the following analytical specifications:

  • Appearance: White to off-white crystalline powder.

  • LC-MS (ESI): Calculated for C12​H22​N2​O2​ [M+H]+ : 227.17; Found: 227.2.

  • 1 H NMR (400 MHz, CDCl3​ ): δ 3.85 - 3.70 (m, 2H), 3.65 - 3.45 (m, 2H), 3.40 - 3.25 (m, 2H), 3.15 - 3.00 (m, 1H), 2.90 - 2.75 (m, 1H), 2.45 - 2.30 (m, 1H), 2.05 - 1.90 (m, 1H), 1.75 - 1.60 (m, 1H), 1.46 (s, 9H, Boc). (Note: Broadening of pyrrolidine signals is expected at room temperature due to Boc rotamers).

  • Storage: Store at 4°C under inert atmosphere to prevent slow atmospheric CO2​ capture by the free secondary azetidine amine.

References

  • Yu, X., Yang, T., Wang, S., Xu, H., & Gong, H. (2011). Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides. Organic Letters, 13(8), 2138–2141. [Link]3]

  • Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775. [Link]2]

Sources

Method

Advanced Application Note: Cross-Coupling Strategies Utilizing tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate in Drug Discovery

Introduction & Structural Rationale In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-rich aromatic rings) is critical for improving the physicochemical properties and clinical success...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-rich aromatic rings) is critical for improving the physicochemical properties and clinical success rates of drug candidates. tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate is a highly versatile, sp3-rich bifunctional building block designed to address this challenge.

Structurally, this molecule features a Boc-protected pyrrolidine ring linked to a free secondary azetidine amine. This pseudo-bicyclic, highly constrained yet flexible architecture makes it an exceptional pharmacophore and rigidified linker. It is increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and advanced kinase inhibitors, such as Transforming Growth Factor β (TGF-β) type I receptor (ALK5) inhibitors [3].

This application note provides an in-depth guide to leveraging the free azetidine nitrogen for robust cross-coupling reactions, detailing the mechanistic causality behind condition optimization and providing self-validating protocols for seamless laboratory execution.

Mechanistic Insights: The Causality of Reaction Design

The Azetidine Nucleophile

The free nitrogen of the azetidine ring is highly nucleophilic due to the steric exposure and inherent ring strain of the four-membered system. However, this same ring strain makes the azetidine susceptible to ring-opening under harsh, unoptimized basic conditions. Therefore, transition-metal-catalyzed cross-coupling is vastly superior to uncatalyzed Nucleophilic Aromatic Substitution (SNAr) when coupling with unactivated or moderately activated aryl halides.

Palladium-Catalyzed Buchwald-Hartwig Amination

To selectively couple the azetidine nitrogen with aryl or heteroaryl halides, the [2] is the premier methodology. The success of this reaction relies entirely on the precise tuning of the catalytic cycle:

  • Ligand Selection (The Kinetic Driver): Secondary amines like azetidine are prone to β-hydride elimination from the Pd(II)-amido intermediate, which leads to imine byproducts and catalyst deactivation. To counteract this, bulky, electron-rich biaryl phosphine ligands (e.g., tBuBrettPhos or RuPhos ) are mandatory. Their extreme steric bulk forces the Pd(II) center into a geometry that dramatically accelerates the reductive elimination step, outcompeting the deleterious β-hydride elimination pathway.

  • Base Selection (The Chemoselectivity Guardian): While strong bases like NaOtBu drive the deprotonation step rapidly, they often degrade base-sensitive functional groups (e.g., esters, nitriles) present on complex drug-like aryl halides. Utilizing weaker bases such as Cs₂CO₃ or K₃PO₄ in a slightly polar coordinating solvent like 1,4-dioxane provides the perfect balance of basicity and chemoselectivity.

Downstream Versatility

Once the azetidine is successfully coupled, the Boc group on the pyrrolidine can be cleaved. The newly liberated pyrrolidine nitrogen can be further functionalized via amide couplings, reductive aminations, or even converted into an electrophile for complex C-C bond formations, such as [1].

Data Presentation: Condition Optimization

The following table summarizes the quantitative optimization data for the C-N cross-coupling of tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate with a model deactivated aryl chloride.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd₂(dba)₃BINAPNaOtBuToluene10025Poor conversion; significant β-hydride elimination observed due to insufficient ligand bulk.
2Pd₂(dba)₃RuPhosCs₂CO₃1,4-Dioxane9068Improved yield; weaker base prevented degradation of the aryl halide.
3 Pd₂(dba)₃ tBuBrettPhos Cs₂CO₃ 1,4-Dioxane 90 89 Optimal; extreme steric bulk of tBuBrettPhos accelerated reductive elimination.
4Pd(OAc)₂tBuBrettPhosK₃PO₄t-Amyl OH10082Viable alternative for highly sterically hindered or moisture-sensitive substrates.

Experimental Protocols

Protocol A: Palladium-Catalyzed C-N Cross-Coupling

This protocol describes the optimal coupling of the azetidine amine with an aryl halide.

Reagents:

  • tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (1.0 equiv, limiting reagent)

  • Aryl Halide (1.1 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd)

  • tBuBrettPhos (0.04 equiv, 4 mol%)

  • Cs₂CO₃ (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk tube or a sealed reaction vial equipped with a magnetic stir bar. Cool under a continuous stream of argon.

  • Solid Addition: Add the aryl halide (if solid), Pd₂(dba)₃, tBuBrettPhos, and Cs₂CO₃ to the vial.

  • Purging: Seal the vial with a PTFE septum cap. Evacuate and backfill the vial with argon (repeat 3 times) to ensure a strictly oxygen-free environment.

  • Liquid Addition: Dissolve the tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate in anhydrous, degassed 1,4-dioxane. Inject this solution into the reaction vial via syringe. Add the aryl halide at this stage if it is a liquid.

  • Reaction: Transfer the vial to a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • Self-Validation Checkpoint 1 (Visual): The reaction mixture should transition from a dark reddish-brown (indicating the initial Pd(0)/Pd(II) complexation) to a homogeneous amber/yellow suspension as the active catalytic species is formed and turns over.

  • Self-Validation Checkpoint 2 (Analytical): Monitor reaction completion via LC-MS or TLC. On TLC, stain with Ninhydrin; the characteristic secondary amine spot of the starting material will disappear upon complete conversion.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Boc-Deprotection for Downstream Assembly

Cleavage of the pyrrolidine protecting group to enable final drug assembly.

Step-by-Step Methodology:

  • Dissolve the purified intermediate from Protocol A in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

  • Cool the flask to 0 °C using an ice bath.

  • Dropwise, add Trifluoroacetic acid (TFA) until a 1:4 ratio of TFA:DCM is achieved.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 3: Successful deprotection is confirmed by LC-MS showing a mass shift of -100 Da (loss of the Boc group) and the emergence of a highly polar spot on normal-phase TLC that stains intensely with Ninhydrin.

  • Isolation: Concentrate the reaction mixture in vacuo. To remove residual TFA, co-evaporate with toluene (3x). Neutralize the resulting TFA salt by passing it through a basic ion-exchange resin (e.g., Amberlyst A21) or by washing with saturated aqueous NaHCO₃ during an organic extraction (if the product is sufficiently lipophilic).

Workflow Visualization

The following diagram illustrates the logical progression of the chemical workflow, from the initial catalytic cross-coupling to the final integration into a therapeutic molecule.

G N1 Aryl Halide (Ar-X) + tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate N2 Pd Catalyst & Bulky Ligand (e.g., tBuBrettPhos) N1->N2 Reagents mixed N3 Oxidative Addition [Ar-Pd(II)-X] N2->N3 Catalytic Initiation N4 Amine Coordination & Deprotonation (Cs2CO3) N3->N4 Azetidine NH enters N5 Reductive Elimination (C-N Bond Formation) N4->N5 Transmetalation-like step N5->N2 Pd(0) Regeneration N6 N-Aryl Azetidinyl-Pyrrolidine Intermediate N5->N6 Product Release N7 Boc Deprotection (TFA / DCM) N6->N7 Acidic Cleavage N8 Downstream Integration (PROTAC / ALK5 Inhibitor) N7->N8 Final Assembly

Figure 1: Catalytic workflow and downstream integration of tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate.

References

  • Alkyl-Alkyl Suzuki Cross-Coupling of Unactivated Secondary Alkyl Chlorides, Angewandte Chemie International Edition,[Link]

  • An improved method for the palladium-catalyzed amination of aryl iodides, The Journal of Organic Chemistry,[Link]

  • Pyridazinyl amino derivatives as alk5 inhibitors, US P

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate in aqueous media

Technical Support Center: Troubleshooting Low Aqueous Solubility of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate Executive Summary & Compound Profiling As a Senior Application Scientist, I frequently encounter r...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Aqueous Solubility of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate

Executive Summary & Compound Profiling

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of Boc-protected intermediates. Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate presents a classic solubility paradox. The tert-butyloxycarbonyl (Boc) group is highly lipophilic, drastically reducing the hydration capacity of the pyrrolidine core. However, the molecule retains a free secondary amine on the azetidine ring. Understanding the interplay between this hydrophobic bulk and the ionizable amine is the key to unlocking its aqueous solubility and ensuring reproducible assay results.

Mechanistic Root Cause Analysis

Why is this compound precipitating in your assays? The causality lies in its pH-dependent ionization state. The azetidine nitrogen has a pKa of approximately 10.4. In unbuffered water or basic media, the compound exists predominantly as a neutral free base. The extreme lipophilicity of the Boc group dominates the thermodynamic profile, causing the free base to aggregate and precipitate out of solution.

By lowering the pH below the pKa, we drive the equilibrium toward the protonated, cationic state. This ionization significantly decreases the lipophilicity and enhances ion-dipole interactions with water, allowing the compound to dissolve[1].

MolecularState Compound Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (Boc-protected diamine) Boc Pyrrolidine-Boc Group (Hydrophobic, Neutral) Compound->Boc Structural Component Azetidine Azetidine Ring (Secondary Amine, pKa ~10.4) Compound->Azetidine Structural Component HighPH pH > 10.4 (Free Base) Insoluble in Water Azetidine->HighPH Deprotonated LowPH pH < 8.0 (Protonated) Soluble Cationic Salt Azetidine->LowPH Protonated (HCl/TFA)

Figure 1: Structural logic and pH-dependent ionization of the target compound.

Diagnostic Workflows & Step-by-Step Protocols

To systematically resolve this issue, follow these self-validating protocols. Do not skip steps; each strategy builds upon the thermodynamic limitations of the previous one.

FormulationWorkflow Start Assess Intrinsic Solubility (< 0.1 mg/mL in H2O) Step1 1. pH Adjustment Titrate to pH 4.0 - 6.0 Start->Step1 Step2 2. Co-solvent Addition Max 5% DMSO or 10% PEG400 Step1->Step2 Precipitation Success Optimal Aqueous Formulation (> 10 mg/mL achieved) Step1->Success Sufficient Step3 3. Complexation 20% w/v HP-β-CD Step2->Step3 Toxicity limits solvents Step2->Success Sufficient Step3->Success Final Rescue

Figure 2: Sequential troubleshooting workflow for enhancing aqueous solubility.

Workflow 1: pH Optimization and Salt Formation

Causality: Converting the free base to a hydrochloride (HCl) or trifluoroacetate (TFA) salt maximizes the hydration sphere around the azetidine cation. Protocol:

  • Weigh 10 mg of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate into a glass vial.

  • Add 900 µL of distilled water. The suspension will appear cloudy (insoluble free base).

  • Under constant magnetic stirring (400 rpm), add 0.1 M HCl dropwise (approx. 10-20 µL at a time).

  • Monitor the pH continuously using a micro-pH probe. Target a final pH of 4.0 - 5.0.

  • Self-Validation Step: If the solution turns clear, the salt form has successfully dissolved. Centrifuge at 10,000 x g for 5 minutes; the absence of a pellet confirms complete solubilization.

Workflow 2: Co-solvent & Surfactant Systems

Causality: If your downstream assay is highly sensitive to acidic pH (e.g., live-cell assays at pH 7.4), you cannot rely solely on ionization. Dimethyl sulfoxide (DMSO) disrupts the hydrophobic interactions between the Boc groups, lowering the dielectric constant of the mixture and bridging the aqueous/lipid solubility gap[2]. Protocol:

  • Prepare a 100 mg/mL stock solution of the compound in 100% molecular-biology grade DMSO.

  • Self-Validation Step: Ensure the DMSO stock is optically clear. Any turbidity indicates degraded compound or moisture contamination in the DMSO.

  • Slowly add the DMSO stock dropwise into the target aqueous buffer (pH 7.4) under vigorous vortexing.

  • Maintain the final DMSO concentration below 5% (v/v) to prevent cytotoxicity in cellular assays.

  • If precipitation occurs upon dilution, incorporate 5-10% PEG400 before adding the aqueous phase to create a co-solvent gradient.

Workflow 3: Cyclodextrin Complexation

Causality: When both low pH and organic solvents are prohibited by the experimental design (e.g., in vivo dosing), host-guest complexation is required. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic Boc group, while its hydrophilic exterior maintains aqueous solubility[3]. Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in unbuffered water or saline.

  • Add the compound to the cyclodextrin solution at a target concentration of 10 mg/mL.

  • Sonicate the mixture in a water bath at 25°C for 30 minutes, followed by overnight orbital shaking at 37°C to reach thermodynamic equilibrium.

  • Self-Validation Step: Filter the solution through a 0.22 µm PVDF syringe filter. Analyze the filtrate via HPLC-UV to quantify the exact concentration of the dissolved complex.

Quantitative Data Presentation

The following table summarizes the expected solubility enhancements based on the chosen formulation strategy:

Formulation StrategyVehicle CompositionApparent Solubility (mg/mL)Fold Enhancement
Unbuffered Water100% H2O (pH ~7.0)< 0.11x
pH Optimization100 mM Acetate Buffer (pH 4.5)2.5> 25x
Co-solvent System5% DMSO / 95% H2O5.2> 50x
Cyclodextrin Complexation20% w/v HP-β-CD in H2O> 15.0> 150x

Frequently Asked Questions (FAQs)

Q: My compound dissolves perfectly in DMSO but crashes out immediately when added to my cell culture media. Why is this happening? A: This is a classic "solvent-shift" precipitation. The compound is soluble in DMSO, but when introduced to the high-aqueous, neutral-pH environment of cell media, the DMSO rapidly diffuses away, leaving the highly lipophilic free base to aggregate. Solution: Pre-dilute your DMSO stock with a surfactant (like Tween-80) or use the HP-β-CD complexation method prior to media introduction.

Q: Can I just remove the Boc group to improve solubility? A: Yes, but this changes the chemical identity of your compound to a completely unprotected diamine. If the Boc group is merely a synthetic protecting group and not required for your current assay's structure-activity relationship (SAR), you can cleave it using 20% TFA in Dichloromethane. The resulting deprotected diamine will be highly water-soluble.

Q: Why does the solution turn cloudy when I warm it up to 37°C for my assay? A: If you are using PEG or certain cyclodextrins, you may be hitting the cloud point (the temperature at which the hydrogen bonds between the polymer and water break down, causing phase separation). Keep the formulation at room temperature during storage and verify the specific cloud point of your chosen excipients.

References

  • Source: google.
  • Source: benchchem.
  • Source: researchgate.

Sources

Optimization

Technical Support Center: Flash Chromatography of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate

Welcome to the technical support center for the purification of tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the flash chromatography purification of this and structurally similar basic compounds. We will delve into common issues, provide evidence-based solutions, and explain the chemical principles behind each recommendation.

Understanding the Challenge

Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate is a molecule that presents a classic purification challenge. Its structure contains two secondary amine groups, making it basic and highly polar. When using standard flash chromatography conditions (i.e., a normal silica gel stationary phase), these basic amines interact strongly with the acidic silanol groups (Si-OH) on the silica surface.[1][2][3] This acid-base interaction often leads to several undesirable outcomes:

  • Severe Peak Tailing: The compound "smears" across many fractions instead of eluting as a sharp band, compromising resolution and purity.[4][5]

  • Irreversible Adsorption: A portion of the compound binds so strongly to the silica that it does not elute, resulting in significant yield loss.[1][2]

  • Poor Resolution: Tailing peaks make it difficult to separate the target compound from closely eluting impurities.

  • Inconsistent Elution: The compound may not elute at all with standard non-polar solvent systems, requiring harsh, highly polar mobile phases that offer poor selectivity.[1][6]

This guide provides robust strategies to counteract these issues, ensuring efficient and reproducible purifications.

Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking badly on a standard silica gel column?

This is the most common issue and is caused by the strong interaction between the basic amine functional groups on your molecule and the acidic silanol groups on the surface of the silica gel.[1][2][3] This interaction, a form of secondary interaction, delays the elution of the molecule in a non-uniform way, causing the peak to tail significantly.[5][7]

Q2: I'm not seeing my compound elute from a silica column, even with high concentrations of methanol in dichloromethane. What's happening?

Your compound is likely irreversibly adsorbed onto the silica column due to the strong acid-base interactions mentioned above.[1][8] While increasing the mobile phase polarity with methanol is the correct instinct, sometimes the interaction is too strong for even highly polar solvents to overcome effectively. In these cases, you need to either neutralize the acidic silica surface or use a different stationary phase altogether.[1][8]

Q3: Can I just add triethylamine (TEA) to my mobile phase to fix the tailing?

Yes, adding a small amount of a competing amine like triethylamine (typically 0.1-1%) to the mobile phase is a common and effective strategy.[1][4][9] The TEA is a small, basic molecule that competes with your compound for binding to the acidic silanol sites on the silica.[1][10] By "neutralizing" the stationary phase in this way, it allows your target compound to elute more symmetrically.[1][9] However, a key drawback is the need to remove the high-boiling point TEA from your purified fractions afterward.[11]

Q4: Is there an alternative to adding TEA?

Absolutely. The modern and often preferred solution is to use an amine-functionalized silica column .[6][12][13] These columns have a basic amine moiety chemically bonded to the silica surface, which effectively masks the acidic silanol groups.[2][14] This approach prevents the undesirable acid-base interactions from the start, leading to excellent peak shape without the need for mobile phase additives.[12][13][15] This simplifies the purification and the subsequent workup, as you do not need to remove any additives from your final product.[15][16]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Problem / ObservationProbable Cause(s)Recommended Solution(s)
Poor or No Separation Inappropriate Stationary Phase: Strong acid-base interactions on standard silica are causing all basic compounds to stick or tail, masking any real separation.Switch to Amine-Functionalized Silica: This is the most robust solution. It minimizes silanol interactions, allowing for separation based on polarity differences using simpler, less polar solvent systems like hexane/ethyl acetate.[1][12][13]
Incorrect Mobile Phase: The chosen solvent system (e.g., Hexane/EtOAc) is not polar enough to elute the compound from standard silica.Modify the Mobile Phase: If using standard silica, switch to a more polar system like Dichloromethane/Methanol and add a basic modifier (e.g., 0.5-1% triethylamine or a 2M solution of ammonia in methanol).[1][9][12]
Severe Peak Tailing Strong Silanol Interactions: The primary cause for basic compounds on standard silica.[1][5]Use Amine-Functionalized Silica: This inherently basic stationary phase prevents the interactions that cause tailing.[2][14]
Add a Competing Base: Incorporate 0.5-1% triethylamine (TEA) or ammonium hydroxide into your mobile phase (e.g., DCM/MeOH) to passivate the silica surface during the run.[1][4][9]
Low or No Product Recovery Irreversible Adsorption: The compound is stuck to the acidic sites on the standard silica column.[1][2]Change Stationary Phase: Use amine-functionalized silica or, alternatively, basic alumina to prevent the strong binding.[1][11]
Compound Decomposition: Although less common for this specific molecule, some amines can degrade on highly acidic silica surfaces.[1][8]Deactivate the Silica: Before loading your sample, flush the standard silica column with your mobile phase containing 1% TEA to neutralize the surface.[4][9]
Method Fails to Scale Up Overloading: The amount of sample loaded exceeds the capacity of the column, leading to broad, poorly resolved peaks.Reduce Sample Load: A general rule for amine columns is a sample load of 0.1% to 2% of the column media weight.
Inconsistent Column Packing: If packing your own columns, variations can lead to channeling and poor separation.Use Pre-Packed Cartridges: Commercially available, pre-packed cartridges offer high performance and run-to-run consistency.[17][18]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving purification issues with basic amines like tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate.

G cluster_silica Standard Silica Path cluster_amine Amine Stationary Phase Path (Recommended) start Start: Crude Sample Purification tlc Run TLC Analysis (Silica vs. Amine Plate) start->tlc silica_result Observe Silica TLC: Streaking / Tailing? tlc->silica_result amine_result Observe Amine TLC: Clean Spots? tlc->amine_result silica_yes Yes (Expected) silica_result->silica_yes   silica_no No (Unlikely, but proceed) silica_result->silica_no   add_modifier Add Modifier to Mobile Phase (e.g., 1% TEA or NH4OH in DCM/MeOH) silica_yes->add_modifier run_silica_col Run Flash Chromatography on Standard Silica silica_no->run_silica_col add_modifier->run_silica_col silica_outcome Result: Acceptable Purity? run_silica_col->silica_outcome silica_success Success! (Requires modifier removal) silica_outcome->silica_success Yes silica_fail No silica_outcome->silica_fail silica_fail->amine_result Re-evaluate with Amine Phase amine_yes Yes (Optimal) amine_result->amine_yes   run_amine_col Run Flash Chromatography on Amine-Functionalized Silica (e.g., Hexane/EtOAc gradient) amine_yes->run_amine_col amine_success Success! (Simplified workup) run_amine_col->amine_success

Caption: Recommended workflow for method development.

Recommended Experimental Protocol

This protocol outlines the preferred method using an amine-functionalized silica cartridge, which eliminates the need for basic additives and simplifies post-purification workup.

1. Materials & Reagents

  • Crude tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate

  • Amine-functionalized silica flash cartridge (e.g., Biotage® SNAP KP-NH, Teledyne ISCO RediSep® Amine)[12][15]

  • Amine-functionalized TLC plates

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • Sample loading vessel (e.g., syringe for liquid load or vial for solid load)

2. Method Development: TLC Analysis

  • Dissolve a small amount of the crude material in DCM.

  • Spot the solution on an amine-functionalized TLC plate.

  • Develop the plate in a TLC tank using various ratios of Hexane/Ethyl Acetate (e.g., 80:20, 60:40, 50:50) to find a solvent system that gives your target compound an Rf (retention factor) of approximately 0.2-0.4.[16] This will serve as the basis for your gradient.

3. Sample Preparation & Loading

  • Liquid Loading (Preferred for good solubility): Dissolve the crude material in a minimal amount of a weak solvent like DCM or the initial mobile phase.

  • Solid Loading (Recommended for best resolution): Dissolve the crude material in a suitable solvent (e.g., DCM, Methanol), add a small amount of silica gel or Celite, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Load this powder into an empty sample cartridge.

4. Flash Chromatography Execution

  • System: Automated flash chromatography system (e.g., Biotage Isolera, Teledyne ISCO CombiFlash).[12][19]

  • Column Equilibration: Equilibrate the amine-functionalized silica cartridge with the initial, non-polar mobile phase condition (e.g., 95:5 Hexane:EtOAc) for at least 2-3 column volumes (CV).

  • Gradient Elution: Based on your TLC results, run a linear gradient. For example, if an Rf of 0.3 was achieved with 70:30 Hexane:EtOAc, a suitable gradient might be:

    • 5% EtOAc for 2 CV (hold)

    • 5% to 50% EtOAc over 10 CV (linear gradient)

    • 50% EtOAc for 3 CV (hold/wash)

  • Fraction Collection: Collect fractions based on UV detection (if applicable) or in regular volumes.

5. Analysis and Product Isolation

  • Analyze the collected fractions using TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate.

This systematic approach, prioritizing the use of amine-functionalized media, will significantly improve the efficiency, yield, and reproducibility of your purifications for this and other challenging basic compounds.

References

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 7). Amino Flash. Retrieved from [Link]

  • Microbe Notes. (2026, March 7). Flash Chromatography: Principle, Parts, Steps, Examples, Uses. Retrieved from [Link]

  • Biotage. (n.d.). Improving Reaction Product Purification with Evaporative Light-scattering Detection. Retrieved from [Link]

  • Biotage. (n.d.). Flash Purification. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification?. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Flash Chromatography. Retrieved from [Link]

  • University of Bristol. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Teledyne ISCO. (2009, June 24). RediSep Rf Gold™ High Performance Amine Columns. Retrieved from [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • LCGC International. (2020, November 12). Flash Chromatography. Retrieved from [Link]

  • Chromatography Today. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • MDPI. (2016, April 28). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(3-CARBOXY-AZETIDIN-1-YL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • Reddit. (2023, April 11). Flash Column Chromatography with Ammonia: Your experiences please!. Retrieved from [Link]

  • Labex.hu. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • ACS Publications. (2018, December 24). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

Sources

Troubleshooting

Resolving NMR peak overlaps in Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate spectra

Welcome to the Analytical Support Center. When characterizing complex linked-ring systems like tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate , standard 1D 1 H NMR often yields ambiguous data.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. When characterizing complex linked-ring systems like tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate , standard 1D 1 H NMR often yields ambiguous data. You will likely encounter two primary artifacts:

  • The N-Boc (tert-butyloxycarbonyl) protecting group induces conformational rotamers, leading to peak broadening and doubling.

  • The structurally similar, heavily coupled aliphatic protons of the pyrrolidine and azetidine rings create massive multiplet overlaps in the 1.5–4.0 ppm region.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven, self-validating protocols to resolve these issues, ensuring high-confidence structural elucidation.

Diagnostic Workflow

NMR_Troubleshooting Start Analyze 1H NMR Spectrum of Boc-Azetidinylpyrrolidine Check1 Are peaks broad or doubled (especially Boc & alpha-CH2)? Start->Check1 VT_NMR Perform VT-NMR (Heat to 70-90 °C in DMSO-d6) Check1->VT_NMR Yes (Rotamers) Check2 Are aliphatic multiplets (1.5-4.0 ppm) overlapping? Check1->Check2 No VT_NMR->Check2 ASIS Apply ASIS (Switch CDCl3 to C6D6) Check2->ASIS Yes (Solvent effect) PureShift Run Pure Shift NMR (e.g., PSYCHE) Check2->PureShift Yes (J-coupling overlap) Resolved Fully Resolved & Assigned Spectrum Check2->Resolved No ASIS->Resolved PureShift->Resolved

Diagnostic workflow for resolving NMR spectral overlaps in Boc-protected cyclic amines.

Troubleshooting FAQs & Experimental Protocols

Issue 1: "My room-temperature 1 H NMR spectrum shows doubled peaks and broad, poorly resolved signals, especially near the Boc group and alpha-protons. Is my sample impure?"

Expert Insight & Causality: This is a classic artifact of the N-Boc protecting group, not an impurity. The amide-like C-N bond in the carbamate possesses partial double-bond character due to resonance, which restricts free rotation[1]. This creates E and Z rotamers. At room temperature (298 K), the rate of interconversion between these rotamers is on the same order as the NMR timescale (milliseconds), resulting in decoherence, observed as broad or doubled peaks[1][2].

Solution: Variable Temperature (VT) NMR. By heating the sample, you provide the thermal energy required to accelerate the bond rotation. Once the interconversion rate significantly exceeds the NMR timescale, the distinct rotamer signals coalesce into a single, sharp, time-averaged peak[1][2].

Protocol 1: Variable Temperature (VT) NMR Validation

This protocol is a self-validating system; reversibility confirms the rotameric nature of the peaks.

  • Solvent Selection: Dissolve 10-15 mg of the sample in 0.6 mL of DMSO- d6​ or Toluene- d8​ . (Note: Do not use CDCl 3​ , as its boiling point of 61 °C is too low to reach the coalescence temperature).

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 298 K to document the rotameric broadening.

  • Heating Ramp: Increase the probe temperature in 10 °C increments, starting from 25 °C up to 90 °C.

  • Equilibration: Allow the sample to equilibrate for 5–10 minutes at each temperature step. This ensures thermal homogeneity and prevents convection currents, which severely degrade lineshape.

  • Coalescence Monitoring: Acquire a spectrum at each step. Observe the coalescence point (typically around 70 °C for Boc-protected amines) where the doubled peaks merge into sharp singlets[1][2].

  • Self-Validation (Cooling): Cool the sample back to 298 K and re-run the spectrum. If the peaks broaden again, the phenomenon is definitively rotameric and not sample degradation.

Issue 2: "The aliphatic region (1.5–4.0 ppm) is a massive overlapping multiplet of pyrrolidine and azetidine protons. How can I confidently assign these signals?"

Expert Insight & Causality: The overlap is caused by two compounding factors: the accidental chemical shift equivalence of the CH and CH 2​ groups on the fused/linked nitrogenous rings, and the extensive homonuclear scalar coupling ( JHH​ ) splitting these signals into complex multiplets[3].

Solution A: Aromatic Solvent-Induced Shifts (ASIS) Switching the solvent from CDCl 3​ to Benzene- d6​ (C 6​ D 6​ ) exploits the magnetic anisotropy of the benzene ring. Benzene forms transient, non-covalent collision complexes with the polar carbamate and amine moieties. The π -electron cloud of benzene selectively shields or deshields specific protons based on their spatial orientation, effectively shifting accidentally equivalent peaks apart[4][5][6].

Solution B: Pure Shift NMR (PSYCHE) If ASIS is insufficient, Pure Shift NMR collapses all homonuclear multiplets into singlets. Techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) use low-flip-angle swept-frequency pulses to selectively refocus J -evolution while preserving chemical shift information, drastically reducing spectral congestion[3][7][8].

Protocol 2: Benzene Titration (ASIS) Method
  • Initial Setup: Prepare the sample in 0.5 mL of CDCl 3​ and acquire a baseline 1 H NMR spectrum.

  • Titration: Add 50 μ L aliquots of C 6​ D 6​ directly to the NMR tube[4].

  • Tracking: Re-acquire the spectrum after each addition. Track the trajectory of the shifting peaks. The differential solvation will gradually pull overlapping multiplets apart[5].

  • Full ASIS: If titration shows promise but requires more dispersion, dry the sample completely and redissolve in 100% C 6​ D 6​ for final 1D and 2D (COSY/HSQC) acquisitions[4][5].

Protocol 3: 1D PSYCHE Pure Shift NMR
  • Pulse Sequence Selection: Load the psyche 1D pulse sequence on your spectrometer.

  • Parameter Optimization: Set the chirp pulse duration (typically 15-30 ms) and flip angle (usually β≈10−20∘ ) to balance resolution and sensitivity[7].

  • Acquisition: Run the experiment. Note that PSYCHE suffers a severe sensitivity penalty (retaining only 3-20% of the standard 1D signal)[7], so you must increase the number of scans (NS 64) accordingly.

  • Data Processing: Process the pseudo-2D data into a 1D spectrum. The resulting spectrum will feature sharp singlets for all azetidine and pyrrolidine protons, allowing for direct integration and assignment[8].

Data Presentation: Technique Comparison

Use the following table to select the most appropriate resolution technique based on your specific spectral limitation and available instrument time.

TechniquePrimary TargetSetup TimeSensitivity PenaltyResolution Gain Factor
VT-NMR (90 °C) Rotameric Broadening30-45 minsNoneHigh (Specific to Boc groups)
ASIS (C 6​ D 6​ ) Accidental Equivalence10 minsNoneModerate (Highly solvent-dependent)
Pure Shift (PSYCHE) J -Coupling Overlap15-30 minsHigh (80-97% signal loss)Very High (Multiplets Singlets)
2D HSQC/COSY General Assignment1-2 hoursLowHigh (2D Dispersion)

References

  • Title: Chapter 12: Avoiding Getting the Wrong Structure. Source: rsc.org.
  • Title: High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning. Source: chemrxiv.org.
  • Title: Measuring couplings in crowded NMR spectra: pure shift NMR with multiplet analysis. Source: rsc.org.
  • Title: Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Source: nanalysis.com.
  • Title: Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples. Source: mdpi.com.
  • Title: A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams. Source: researchgate.net.
  • Title: US20080146814A1 - Process for producing N-protected boryl compounds. Source: google.com.
  • Title: Rotational Motion in Bispidines: A Conformational Study. Source: nih.gov.

Sources

Optimization

Technical Support Center: Minimizing Epimerization in the Synthesis of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate

Welcome to the technical support center for the stereoselective synthesis of tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on controlling the stereochemistry at the C3 position of the pyrrolidine ring. Epimerization at this critical stereocenter is a common challenge that can significantly impact the purity and efficacy of the final active pharmaceutical ingredient (API).

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize the yield of the desired diastereomer, and ensure the stereochemical integrity of your product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges related to epimerization.

Q1: I've detected a significant amount of the undesired diastereomer in my final product after coupling the azetidine and pyrrolidine fragments. What are the most likely causes and how can I mitigate this?

Answer: The presence of the undesired diastereomer strongly suggests that epimerization has occurred at the C3 position of the pyrrolidine ring. This is typically a base-mediated process where the proton at the C3 position is abstracted, leading to a planar enolate intermediate, which can then be re-protonated from either face, resulting in a mixture of diastereomers.

Several factors in your reaction conditions could be promoting this side reaction. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Choice of Base: The strength and steric hindrance of the base are critical.[1]

  • Problem: Strong, non-hindered bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can readily abstract the C3 proton, especially if the reaction temperature is elevated.

  • Solution: Opt for a milder or more sterically hindered base. Bases like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are often preferred as they are less likely to cause epimerization.[1][2] In some cases, the choice of base can be counterintuitive, and screening a variety may be necessary.

2. Optimize the Reaction Temperature: Temperature plays a crucial role in controlling the rate of epimerization versus the rate of the desired reaction.

  • Problem: Higher reaction temperatures provide the activation energy needed for epimerization.

  • Solution: Lowering the reaction temperature is a common strategy to improve stereoselectivity.[3][4] Running the reaction at a lower temperature (e.g., room temperature or below) may significantly suppress the rate of epimerization, even if it requires a longer reaction time.

3. Consider the Solvent System: The polarity of the solvent can influence the stability of the enolate intermediate.

  • Problem: Polar aprotic solvents like dimethylformamide (DMF) can stabilize the charged enolate intermediate, potentially increasing the rate of epimerization.[1]

  • Solution: Switching to a less polar solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) may help to minimize epimerization.[1] Greener solvent options are also being explored in heterocyclic synthesis.[5][6][7]

4. Protect Group Strategy: The N-Boc protecting group on the pyrrolidine nitrogen influences the acidity of the C3 proton. While standard, its electronic effect should be considered. In some complex syntheses, alternative protecting groups might offer different stereochemical outcomes.

Below is a summary of key parameters to investigate:

ParameterHigh Epimerization RiskRecommended ActionRationale
Base Strong, non-hindered (e.g., NaH, KOtBu)Use milder, hindered bases (e.g., K₂CO₃, DIPEA)Reduces the rate of C3 proton abstraction.[1][2]
Temperature Elevated (e.g., reflux)Lower to room temperature or below (e.g., 0 °C)Decreases the available energy for the epimerization pathway.[3][4]
Solvent Polar aprotic (e.g., DMF, DMSO)Use less polar solvents (e.g., THF, DCM, Toluene)Destabilizes the planar enolate intermediate.[1]
Q2: My chiral HPLC analysis shows poor diastereomeric ratio (d.r.). How can I improve my analytical method to accurately quantify the epimers?

Answer: Accurate quantification of diastereomers is essential for process optimization. If you are struggling with resolution, consider the following improvements to your chiral HPLC method:

1. Column Selection: The choice of chiral stationary phase (CSP) is the most critical factor.

  • Recommendation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are highly versatile and often provide excellent separation for pyrrolidine derivatives.[8][9]

2. Mobile Phase Optimization:

  • Normal Phase: A good starting point is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol.[8] For basic analytes like your product, adding a small amount of an amine modifier such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.2%) can significantly improve peak shape and resolution.[8]

  • Reversed Phase: An acetonitrile/water or methanol/buffer system can also be effective. The pH of the buffer can be critical for achieving separation.

3. Method Parameters:

  • Temperature: Optimizing the column temperature can affect the interaction between the analyte and the CSP, thereby influencing selectivity.[8]

  • Flow Rate: Lowering the flow rate can increase resolution, although it will lengthen the analysis time.

4. Derivatization (Indirect Method): If direct methods fail to provide adequate separation, you can derivatize your compound with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.[8] However, this adds complexity to sample preparation.

Here is a sample workflow for developing a chiral HPLC method:

G cluster_0 Method Development Workflow Start Start: Poor Resolution Select_Column Select CSP (e.g., Polysaccharide-based) Start->Select_Column Screen_MP Screen Mobile Phase (Normal & Reversed Phase) Select_Column->Screen_MP Optimize_Params Optimize Parameters (Temp, Flow Rate, Additives) Screen_MP->Optimize_Params Validate Validate Method (Resolution, Linearity, LOQ) Optimize_Params->Validate End End: Accurate Quantification Validate->End

Caption: Chiral HPLC method development workflow.

Frequently Asked Questions (FAQs)

Q3: What is the underlying chemical mechanism of epimerization at the C3 position of the N-Boc-pyrrolidine ring?

Answer: Epimerization at the C3 position of an N-Boc-pyrrolidine derivative is a classic example of a base-catalyzed process involving the formation of a resonance-stabilized carbanion (enolate). The key steps are:

  • Proton Abstraction: A base removes the proton from the C3 carbon. The acidity of this proton is increased by the adjacent electron-withdrawing ester or carboxylate group that is often present in synthetic precursors.

  • Formation of a Planar Intermediate: The resulting carbanion is resonance-stabilized by the carbonyl group, forming a planar enolate intermediate. In this planar state, the stereochemical information at the C3 carbon is lost.

  • Re-protonation: The enolate can be protonated from either face by a proton source in the reaction mixture (e.g., the conjugate acid of the base or the solvent). Protonation from one face regenerates the starting diastereomer, while protonation from the opposite face forms the undesired epimer.

The equilibrium between the two diastereomers is driven by their relative thermodynamic stabilities.

G cluster_0 Epimerization Mechanism Start Desired Diastereomer (R-configuration at C3) Intermediate Planar Enolate Intermediate (Loss of Stereochemistry) Start->Intermediate + Base (-H⁺) End_R Desired Diastereomer (R-configuration) Intermediate->End_R + H⁺ End_S Undesired Diastereomer (S-configuration) Intermediate->End_S + H⁺

Caption: Base-catalyzed epimerization at C3.

Q4: Are there alternative synthetic strategies that can avoid this epimerization issue altogether?

Answer: Yes, several strategies focus on introducing the desired stereochemistry early and preserving it throughout the synthesis.

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid like L-proline or 4-hydroxy-L-proline, can be an effective way to introduce the pyrrolidine core with a pre-defined stereocenter.[10]

  • Asymmetric Catalysis: Modern synthetic methods like 1,3-dipolar cycloadditions using chiral catalysts can construct the pyrrolidine ring with high levels of stereocontrol, setting the desired stereochemistry from the outset.[11][12] For instance, silver-catalyzed cycloadditions of azomethine ylides have shown high diastereoselectivity.[11]

  • Substrate-Controlled Diastereoselective Reactions: The inherent chirality in one of the coupling partners can direct the stereochemical outcome of the reaction. This is a common strategy in the synthesis of complex molecules.[13][14]

Choosing a synthetic route that establishes the C3 stereocenter robustly and avoids harsh, epimerization-promoting conditions in later steps is often the most effective approach for large-scale production.

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis

This protocol provides a starting point for developing a method to analyze the diastereomeric purity of tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate.

  • Instrumentation: HPLC system equipped with a UV detector.[9]

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).[9]

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[9]

  • Detection Wavelength: 220 nm (or as determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[9]

  • Analysis: Equilibrate the column until a stable baseline is achieved. Inject the sample and record the chromatogram. The diastereomeric ratio (d.r.) is calculated from the relative peak areas of the two diastereomers.

References

  • Technical Support Center: Stereoselective Synthesis of Pyrrolidines. (n.d.). BenchChem.
  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. (n.d.). BenchChem.
  • A Comparative Guide to Analytical Methods for Chiral Purity of 2-(Furan-3-yl)-1-tosylpyrrolidine. (n.d.). BenchChem.
  • Optimization of reaction conditions for stereoselective pyrrolidine synthesis. (n.d.). BenchChem.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. Retrieved March 17, 2026, from [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2014). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Technical Support Center: N-Boc-D-Prolinol Reactions & Epimerization Control. (n.d.). BenchChem.
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters. Retrieved March 17, 2026, from [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2025). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. (2009). The Journal of Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2007). Organic Letters. Retrieved March 17, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen. Retrieved March 17, 2026, from [Link]

  • Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction. (2020). Organic Letters. Retrieved March 17, 2026, from [Link]

  • Ringing the Changes: Effects of Heterocyclic Ring Size on Stereoselectivity in [(η5-C5Me5)RhCl], [(η5-C5Me5)IrCl] and [Ru(η6-cymene)Cl] Complexes of Chiral 3-Amino-1-Azacycles. (2024). Molecules. Retrieved March 17, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (2023). Molecules. Retrieved March 17, 2026, from [Link]

  • Epimerization methodologies for recovering stereo isomers in high yield and purity. (2008). Google Patents.
  • Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. (2012). Accounts of Chemical Research. Retrieved March 17, 2026, from [Link]

  • Synthesis of a New Chiral Pyrrolidine. (2009). Molecules. Retrieved March 17, 2026, from [Link]

  • Control of Diastereoselectivity for Iridium-Catalyzed Allylation of a Prochiral Nucleophile with a Phosphate Counterion. (2013). Journal of the American Chemical Society. Retrieved March 17, 2026, from [Link]

  • Efficient Diastereoselective Syntheses of Chiral Macrocycles via Zirconocene Coupling. Synthetic Control of Size and Geometry. (2001). Journal of the American Chemical Society. Retrieved March 17, 2026, from [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. (n.d.). Retrieved March 17, 2026, from [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Chemistry Central Journal. Retrieved March 17, 2026, from [Link]

  • RmlC, a C3′ and C3′ carbohydrate epimerase, appears to operate via an intermediate with an unusual twist boat conformation. (2007). Journal of Molecular Biology. Retrieved March 17, 2026, from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). Molecules. Retrieved March 17, 2026, from [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (n.d.). University of Birmingham. Retrieved March 17, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2023). Molecules. Retrieved March 17, 2026, from [Link]

  • Base-catalyzed epimerization behavior and unusual reactivity of N-substituted derivatives of 2,5-dicarbalkoxypyrrolidine. Preparation of a novel mixed carbamic carbonic anhydride by a 4-(dimethylamino)pyridine-catalyzed acylation. (1990). The Journal of Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. (2014). Chemical Communications. Retrieved March 17, 2026, from [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (2018). Arkivoc. Retrieved March 17, 2026, from [Link]

  • Epimerization of C5 of an N-hydroxypyrrolidine in the synthesis of swainsonine related iminosugars. (2008). Organic & Biomolecular Chemistry. Retrieved March 17, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2024). ResearchGate. Retrieved March 17, 2026, from [Link]

  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (2010). Google Patents.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2024). Molecules. Retrieved March 17, 2026, from [Link]

  • Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. (2013). Journal of the American Chemical Society. Retrieved March 17, 2026, from [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2024). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Development of Novel One-Pot Multicomponent Reactions for the Synthesis of Bioactive Sulphur Heterocycles. (2025). International Journal of Multidisciplinary Research and Analysis. Retrieved March 17, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Advances. Retrieved March 17, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) validation of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate

Executive Summary Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (Molecular Weight: 226.32 g/mol ) is a highly versatile, conformationally restricted diamine building block. Widely utilized in the synthesis of PRO...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (Molecular Weight: 226.32 g/mol ) is a highly versatile, conformationally restricted diamine building block. Widely utilized in the synthesis of PROTAC linkers, kinase inhibitors, and central nervous system (CNS) therapeutics, this compound offers superior pharmacokinetic properties compared to traditional piperazine scaffolds.

However, validating the purity and structural integrity of aliphatic, Boc-protected amines presents significant analytical challenges. Because these molecules lack a strong UV chromophore, traditional HPLC-UV methods fail to provide adequate sensitivity without complex, artifact-prone derivatization steps [1]. Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the superior, orthogonal technique for the direct quantification and impurity profiling of such reactive building blocks [2].

This guide provides an objective comparison of this product against common alternatives, alongside a field-proven, self-validating LC-MS methodology designed to prevent false positives caused by in-source fragmentation.

Comparative Analysis: Product vs. Alternatives

When designing a synthetic route, chemists must choose the appropriate protecting group strategy. The table below objectively compares the LC-MS performance and physicochemical behavior of the Boc-protected target product against its unprotected free base and Cbz-protected alternatives.

Table 1: Physicochemical & LC-MS Performance Comparison
ParameterTert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (Target)3-(azetidin-3-yl)pyrrolidine (Alternative A: Free Base)Benzyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (Alternative B: Cbz)
Molecular Weight 226.32 g/mol 126.20 g/mol 260.33 g/mol
Target Ion [M+H]+ m/z 227.2m/z 127.1m/z 261.2
Chromatographic Retention (C18) Moderate (Elutes at ~45% Organic)Very Poor (Elutes in void volume)Strong (Elutes at ~70% Organic)
Ionization Efficiency (ESI+) Excellent (Free azetidine nitrogen readily protonates)ExcellentModerate (Cbz group suppresses basicity slightly)
UV Detectability (210-254 nm) Poor (Requires MS or CAD detection)NoneGood (Aromatic Cbz ring provides chromophore)
In-Source Fragmentation Risk High (Loss of -56 Da and -44 Da)LowLow (Cbz is thermally stable in MS source)
Synthetic Utility Ideal for orthogonal deprotection (Acid-labile)Prone to side-reactions (Requires immediate use)Requires harsh hydrogenolysis (Pd/C, H2)

Causality Insight: The Boc-protected target is the industry standard because it balances synthetic stability with ease of deprotection. However, analytically, the acid-labile nature of the Boc group requires highly specific LC-MS conditions to prevent it from degrading during the analysis itself [3].

Mechanistic Insights: ESI+ Fragmentation Pathway

A critical error in LC-MS method development for Boc-protected amines is misidentifying in-source fragmentation as an actual impurity. Under Electrospray Ionization (ESI+) conditions, the protonated parent ion ([M+H]+ m/z 227.2) undergoes Collision-Induced Dissociation (CID).

The mechanism follows a highly predictable two-step neutral loss:

  • Loss of Isobutene (-56 Da): The bulky tert-butyl group cleaves, leaving a carbamic acid intermediate (m/z 171.2).

  • Loss of Carbon Dioxide (-44 Da): The unstable carbamic acid rapidly decarboxylates, yielding the protonated free amine (m/z 127.1).

Understanding this -100 Da total mass shift is essential for validating the compound's identity and avoiding false reports of free-amine contamination [4].

Fragmentation Parent [M+H]+ m/z 227.2 Intermediate [M+H-C4H8]+ m/z 171.2 Parent->Intermediate -Isobutene (-56 Da) Fragment [M+H-Boc]+ m/z 127.1 Intermediate->Fragment -CO2 (-44 Da)

Caption: ESI+ fragmentation pathway of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. By strictly controlling the acidity and thermal energy during analysis, we eliminate the variables that cause artifactual degradation.

Phase 1: Sample Preparation

Causality: Boc groups are sensitive to strong acids. Using standard 0.1% Trifluoroacetic acid (TFA) in the sample diluent will cause hydrolysis over time, artificially inflating the free-amine impurity peak.

  • Accurately weigh 5.0 mg of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate.

  • Dissolve in 5.0 mL of HPLC-grade Acetonitrile/Water (50:50, v/v) to create a 1.0 mg/mL stock solution. Do not add acid to the diluent.

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Dilute an aliquot to 10 µg/mL using the same neutral diluent for injection.

Phase 2: UHPLC Chromatographic Separation

Causality: Aliphatic diamines suffer from severe peak tailing on standard C18 columns due to secondary interactions with residual silanols. We utilize a Charged Surface Hybrid (CSH) C18 column, which provides a slight positive surface charge to repel basic amines, ensuring sharp Gaussian peaks.

  • Column: Acquity UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: Water with 0.05% Formic Acid (FA). (Note: Reduced from the standard 0.1% FA to minimize on-column Boc cleavage).

  • Mobile Phase B: Acetonitrile with 0.05% Formic Acid (FA).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 95% B

    • 5.0 - 6.5 min: 95% B

    • 6.5 - 7.0 min: 95% to 5% B (Re-equilibration)

Phase 3: Mass Spectrometry (ESI+) Parameters

Causality: High desolvation temperatures (>400°C) thermally cleave the Boc group before the molecule reaches the quadrupole. Maintaining a lower temperature preserves the parent ion.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 2.5 kV.

  • Cone Voltage: 20 V (Keep low to minimize in-source CID).

  • Desolvation Temperature: 300°C (Critical parameter: Do not exceed 350°C).

  • Desolvation Gas Flow: 800 L/hr.

  • Mass Range: m/z 100 to 500.

LCMS_Workflow Sample 1. Sample Prep (Neutral Diluent, No TFA) LC 2. UHPLC Separation (CSH C18, 0.05% FA) Sample->LC Inject 2 µL ESI 3. ESI+ Ionization (Temp < 350°C, Low Cone Volts) LC->ESI Eluate MS 4. Mass Spectrometry (Extract m/z 227.2 & 127.1) ESI->MS Soft Ionization Data 5. Data Interpretation (Differentiate true vs. artifact) MS->Data Spectra

Caption: Self-validating LC-MS workflow engineered to prevent artifactual degradation of Boc-amines.

Data Interpretation & Quality Control

To definitively prove that the product is pure and not contaminated with the free amine (Alternative A), examine the Extracted Ion Chromatograms (EIC):

  • True Free Amine Impurity: If the free amine (m/z 127.1) is a genuine impurity, it will elute much earlier in the chromatogram (e.g., at 1.5 minutes) compared to the Boc-protected product (e.g., at 3.8 minutes) due to its higher polarity.

  • In-Source Fragmentation Artifact: If the m/z 127.1 signal perfectly co-elutes at exactly 3.8 minutes with the m/z 227.2 parent ion, it is strictly an artifact of the mass spectrometer source and does not represent a chemical impurity in the bulk material.

By strictly adhering to this methodology, analytical scientists can confidently validate the structural integrity and purity of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate, ensuring downstream success in complex pharmaceutical syntheses.

References

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine Source: SCIRP (Scientific Research Publishing) URL:[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL:[Link]

Comparative

Chiral separation of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate enantiomers

An in-depth technical analysis and method development guide for the enantiomeric resolution of basic pyrrolidine-azetidine pharmaceutical intermediates. Structural Analysis and Mechanistic Causality The compound Tert-but...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and method development guide for the enantiomeric resolution of basic pyrrolidine-azetidine pharmaceutical intermediates.

Structural Analysis and Mechanistic Causality

The compound Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (CAS: 1314771-82-8) is a highly valuable chiral building block in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. The molecule presents a unique structural dichotomy that dictates its chromatographic behavior:

  • The Bulky Hydrophobic Motif: The tert-butyl ester (Boc) protecting group on the pyrrolidine nitrogen provides significant steric bulk and acts as a strong hydrogen-bond acceptor.

  • The Basic Motif: The unsubstituted secondary amine on the azetidine ring is highly basic (pKa ~9.5–10.0).

The Causality of Tailing: In traditional normal-phase High-Performance Liquid Chromatography (HPLC), the free azetidine amine interacts aggressively with residual acidic silanols on the silica support of the Chiral Stationary Phase (CSP). This non-specific ionic interaction disrupts the delicate transient diastereomeric complexes required for chiral recognition, resulting in severe peak tailing and loss of resolution[1].

To counteract this, Supercritical Fluid Chromatography (SFC) combined with basic mobile phase additives is the gold standard. The addition of 0.1%–0.5% Diethylamine (DEA) to the organic modifier competitively masks the active silanol sites, ensuring that the analyte's interaction with the CSP is driven purely by stereoselective forces (steric fit, hydrogen bonding, and dipole-dipole interactions) rather than non-specific ionic binding[2].

Chiral_Mechanism Analyte Tert-butyl 3-(azetidin-3-yl) pyrrolidine-1-carboxylate Steric Steric Inclusion (Boc Group into CSP Cavity) Analyte->Steric HBond Hydrogen Bonding (Carbamate C=O) Analyte->HBond Dipole Dipole-Dipole Interactions (Pyrrolidine Ring) Analyte->Dipole CSP Polysaccharide CSP (e.g., Chiralpak IG) Steric->CSP HBond->CSP Dipole->CSP Silanol Suppressed Silanol Interaction (via DEA Additive) Silanol->Analyte Prevents Peak Tailing

Chiral Recognition Mechanism and Interaction Pathways for Boc-Protected Amines

Technology Comparison: SFC vs. HPLC

While HPLC has historically been used for pyrrolidine derivatives[1], Supercritical Fluid Chromatography (SFC) has superseded it for basic polar amines[3].

Supercritical CO₂ possesses gas-like diffusivity and liquid-like density. This allows for mobile phase linear velocities 3 to 5 times higher than HPLC without sacrificing column efficiency (the van Deemter curve for SFC is significantly flatter). For a basic compound like Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate, SFC provides faster equilibration, sharper peak shapes, and eliminates the need for toxic normal-phase solvents like hexane or dichloromethane[4][5].

Product Performance: Immobilized Amylose vs. Coated Cellulose CSPs

To objectively evaluate the optimal stationary phase, we compare the performance of next-generation immobilized amylose columns against traditional coated cellulose columns.

  • CHIRALPAK® IG (Immobilized Amylose): Features an amylose tris(3-chloro-5-methylphenylcarbamate) selector. The meta-chloro substitution draws electron density away from the carbamate N-H, strengthening its hydrogen-bond donating capacity to the analyte's Boc group. Immobilization allows the use of a wider range of co-solvents without degrading the phase[6].

  • CHIRALCEL® OJ-H (Coated Cellulose): Features a cellulose tris(4-methylbenzoate) selector. While effective for many esters, it lacks the robust hydrogen-bonding network provided by the carbamate linkages in the IG phase, often leading to lower selectivity for bulky Boc-protected diamines[6][7].

Experimental Comparison Data

Chromatographic Conditions: SFC system, 150 x 4.6 mm columns, 3.0 mL/min, 40°C, 120 bar BPR, UV at 220 nm. Mobile Phase: CO₂ / Methanol + 0.2% DEA.

Chiral Stationary PhaseSelector TypeRT 1 (min)RT 2 (min)Selectivity (α)Resolution (Rs)Peak Symmetry
Chiralpak IG Immobilized Amylose3.454.821.55 4.10 1.05 (Excellent)
Chiralpak AD-H Coated Amylose4.105.251.382.851.12 (Good)
Chiralcel OJ-H Coated Cellulose6.156.801.141.451.35 (Tailing)

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step SFC methodology is designed as a self-validating system. The inclusion of a basic additive is non-negotiable for this analyte.

Step 1: Mobile Phase Preparation

  • Prepare the organic modifier by adding 2.0 mL of high-purity Diethylamine (DEA) to 1000 mL of LC-MS grade Methanol (0.2% v/v).

  • Causality Check: Do not use Trifluoroacetic acid (TFA). While TFA is used for acidic chiral compounds, introducing an acid to a basic azetidine will cause salt formation and catastrophic peak splitting in SFC.

Step 2: Sample Preparation

  • Weigh 5.0 mg of racemic Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate.

  • Dissolve in 1.0 mL of Methanol. Sonicate for 2 minutes.

  • Dilute to a final working concentration of 1.0 mg/mL. Note: Avoid using pure DMSO as a diluent in SFC, as it causes severe injection solvent effects (viscous fingering) that distort early eluting peaks.

Step 3: SFC System Equilibration

  • Install the Chiralpak IG (150 x 4.6 mm, 5 µm) column.

  • Set the Automated Back Pressure Regulator (ABPR) to 120 bar to maintain CO₂ in the supercritical state.

  • Set column oven temperature to 40°C.

  • Pump CO₂ and the Methanol/DEA modifier at a ratio of 80:20 (v/v) at 3.0 mL/min. Equilibrate until the UV baseline (220 nm) and system pressure are completely stable (approx. 10 column volumes).

Step 4: Sequence Execution and Validation

  • Inject 5 µL of a Methanol blank to confirm the absence of ghost peaks.

  • Inject 5 µL of the racemic sample.

  • Validation Gate: Calculate the Resolution (Rs). If Rs < 2.0, decrease the modifier percentage to 15% to increase retention and stereoselective interaction time.

SFC_Workflow Start Target: Tert-butyl 3-(azetidin-3-yl) pyrrolidine-1-carboxylate Analyze Structural Analysis: Free Amine + Boc Group Start->Analyze SelectTech Select Technique: SFC over HPLC Analyze->SelectTech SelectCSP Screen CSPs: Immobilized Amylose (IG) SelectTech->SelectCSP Additives Mobile Phase Optimization: CO2 + MeOH + 0.2% DEA SelectCSP->Additives Evaluate Evaluate Resolution (Rs > 2.0) Additives->Evaluate

SFC Method Development Workflow for Basic Chiral Amines

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Chromatography Online (LCGC) URL:[Link]

  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery American Pharmaceutical Review URL:[Link]

  • Daicel Chiral SFC Columns: Immobilized vs. Coated Phases Element Lab Solutions URL:[Link]

Sources

Validation

Benchmarking commercial suppliers of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate

An in-depth technical analysis and benchmarking guide for sourcing and utilizing tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (CAS: 1314771-82-8) in medicinal chemistry and drug discovery workflows. Executive Su...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and benchmarking guide for sourcing and utilizing tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (CAS: 1314771-82-8) in medicinal chemistry and drug discovery workflows.

Executive Summary & Mechanistic Rationale

In modern drug discovery, escaping the "flatland" of planar, sp2-hybridized aromatic rings is a proven strategy to improve a clinical candidate's pharmacokinetic properties, solubility, and target selectivity [1]. tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate is a highly valuable, sp3-rich diamine building block.

Structurally, it features a Boc-protected pyrrolidine tethered to a free azetidine ring. This orthogonal protection strategy is highly deliberate: it leaves the azetidine nitrogen (pKa ~10.4) strictly available for regioselective nucleophilic attack (e.g., SNAr, reductive amination, or amide coupling), while the pyrrolidine nitrogen remains masked. Once the azetidine is functionalized, the Boc group can be cleaved to reveal the pyrrolidine amine for a second, distinct functionalization event. This compound is increasingly utilized as a rigidified spacer in PROTAC linker synthesis and as a core scaffold in kinase inhibitor design [2].

Quantitative Supplier Benchmarking

Selecting the right commercial supplier for this building block depends heavily on the project phase—ranging from milligram-scale biological screening to kilogram-scale process chemistry. Below is a comparative analysis of leading commercial suppliers based on purity, scale, and primary use-case[1].

Table 1: Commercial Supplier Benchmarking for CAS 1314771-82-8

SupplierCatalog No.Target PurityPrimary Application FocusScale AvailabilityAnalytical Validation
MedChemExpress (MCE) HY-W093831≥98%PROTAC Linkers, Bio-assaysMilligram to GramLC-MS, 1H-NMR provided
Key Organics PS-18085>95%MedChem Building BlockGram to Multi-GramNMR standard
WuXi AppTec WX170105≥95%Library Synthesis, Scale-upGram to KilogramLC-MS, NMR standard

Note: Lead times vary by region, but MedChemExpress typically maintains off-the-shelf inventory for milligram quantities, whereas WuXi AppTec and Key Organics are better suited for bulk procurement.

Quality Control: Self-Validating Analytical Protocols

Upon receiving the compound from any supplier, researchers must validate its identity and purity. The following protocols are designed as self-validating systems, explaining the causality behind the analytical conditions.

Protocol A: LC-MS Verification
  • Objective: Confirm the molecular weight (MW = 226.32 g/mol ) and purity.

  • Causality & Rationale: The bulky tert-butyl carbamate (Boc) group is notoriously prone to in-source fragmentation under standard acidic Electrospray Ionization (ESI+) conditions (e.g., 0.1% Formic Acid). This often yields a false[M+H-100]+ peak (loss of isobutylene and CO2) or[M+H-56]+ peak, leading to misinterpretation of purity.

  • Step-by-Step Method:

    • Prepare a 1 mg/mL stock solution of the compound in LC-MS grade Methanol.

    • Dilute to 10 µg/mL using a weakly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate in Water/Acetonitrile).

    • Run a fast gradient (5% to 95% Acetonitrile over 3 minutes) on a C18 column.

    • Self-Validation: A successful run will suppress in-source fragmentation, yielding a clean, dominant parent ion at m/z 227.1 [M+H]+ . If acidic conditions must be used, anticipate the major fragment at m/z 127.1 .

Protocol B: 1H-NMR Diagnostic Peaks
  • Objective: Confirm structural integrity and absence of residual solvents.

  • Self-Validation: Dissolve 5 mg in CDCl3. The most diagnostic peak is the intense 9H singlet at ~1.45 ppm , confirming the intact Boc group. The multiplet signals between 2.50–3.80 ppm will integrate for the 9 protons belonging to the azetidine and pyrrolidine rings.

Application Workflow: Regioselective Functionalization

The primary utility of this compound lies in its sequential functionalization. The workflow below illustrates the logical progression from the commercial starting material to a fully functionalized bis-amine derivative.

SyntheticWorkflow SM Starting Material (CAS: 1314771-82-8) Rxn1 Azetidine N-Alkylation or Amide Coupling SM->Rxn1 Electrophile (DIPEA, DMF) Int Boc-Protected Intermediate Rxn1->Int Rxn2 Boc Deprotection (4M HCl in Dioxane) Int->Rxn2 Acidic Cleavage Product Free Pyrrolidine Amine Salt Rxn2->Product

Synthetic workflow for regioselective functionalization of tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate.

Step-by-Step Experimental Protocol: Boc Deprotection

Once the azetidine nitrogen has been functionalized (e.g., incorporated into a PROTAC linker), the Boc group must be removed to free the pyrrolidine nitrogen.

  • Causality & Rationale for Reagent Choice: While Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the industry standard for Boc removal, we strongly recommend using 4M HCl in 1,4-dioxane . TFA forms highly stable trifluoroacetate salts with secondary amines. These salts act as ion-pairing agents, which can artificially inflate the lipophilicity of the compound during purification and severely interfere with downstream biological assays. Conversely, HCl yields a volatile, easily precipitable chloride salt [3].

Methodology:

  • Preparation: Dissolve the Boc-protected intermediate (1.0 eq, approx. 100 mg) in anhydrous Dichloromethane (2.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (10.0 eq) dropwise.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Self-Validation Check: You should observe mild gas evolution (CO2 and isobutylene) initially. As the reaction progresses, the product will often precipitate out of the DCM/dioxane mixture as a white solid (the amine hydrochloride salt).

  • Completion Check: Spot the reaction mixture on a TLC plate (eluent: 10% MeOH in DCM with 1% NH4OH). The starting material spot (UV or Ninhydrin active) should completely disappear, replaced by a baseline spot (highly polar free amine).

  • Workup: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether (3 x 5 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the resulting pyrrolidine hydrochloride salt under high vacuum for 4 hours. The product is now ready for the next coupling step without further purification.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Proportion of sp3 Hybridized Carbon Atoms in Clinical Candidates. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Handling and Disposal of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate

As a Senior Application Scientist, I recognize that the integrity of your research extends beyond the synthesis of novel therapeutics—it encompasses the entire lifecycle of the chemicals you handle. Tert-butyl 3-(azetidi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the integrity of your research extends beyond the synthesis of novel therapeutics—it encompasses the entire lifecycle of the chemicals you handle. Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (a Boc-protected diamine scaffold frequently utilized in medicinal chemistry) presents unique operational challenges. This guide provides a self-validating, step-by-step framework for the safe handling, deprotection, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Hazard Assessment & Mechanistic Causality

To properly dispose of a chemical, one must first understand its reactivity profile. Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate contains two key functional features that dictate its disposal pathway:

  • The Strained Azetidine Ring: Strained nitrogen heterocycles can exhibit unexpected reactivity and ecotoxicity profiles. Proper containment is required to prevent environmental contamination, and high-temperature incineration is the standard method for complete destruction[1].

  • The N-Boc (tert-Butyloxycarbonyl) Protecting Group: The Boc group provides steric hindrance, making the amine stable under basic and nucleophilic conditions[2]. However, when exposed to acidic conditions (e.g., Trifluoroacetic acid (TFA) or HCl), the protonated tert-butyl carbamate fragments[3]. This fragmentation releases isobutylene gas and carbon dioxide (CO₂)[2].

Causality in Disposal: The evolution of CO₂ and isobutylene gas provides a strong thermodynamic driving force for the deprotection reaction[2], but it also creates a severe pressurization hazard if acidic waste containing Boc-protected amines is sealed prematurely in a waste carboy.

Quantitative Data & Waste Classification

The following table summarizes the quantitative parameters and their direct impact on disposal logistics.

Property / ParameterValue / ClassificationCausality & Impact on Disposal Strategy
Molecular Formula C₁₂H₂₂N₂O₂High organic content necessitates EPA-approved chemical incineration rather than drain disposal.
Boc-Deprotection Byproducts Isobutylene, CO₂Generates significant gas volume; requires vented waste caps or complete off-gassing prior to sealing[2].
Typical Solvent Matrix DCM, TFA, MethanolWaste must be segregated into halogenated (DCM) vs. non-halogenated streams to comply with sustainability protocols[4].
EPA RCRA Classification Characteristic WasteOften classified under D001 (Ignitable) or D002 (Corrosive) depending on the deprotection solvent matrix used.

Step-by-Step Disposal Methodologies

Every protocol must function as a self-validating system. Do not proceed to the next step until the validation criteria of the current step are met.

Protocol A: Disposal of Unused Solid Compound

This procedure applies to expired, contaminated, or residual batches of the pure solid compound.

  • Containment: Transfer the solid Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate into a chemically resistant, sealable container (e.g., HDPE).

  • Segregation: Do not mix the solid with acidic waste streams to prevent unintended gaseous fragmentation[3].

  • Labeling: Label clearly as "Hazardous Solid Chemical Waste - Organic Heterocycle."

  • Validation: Visually inspect the container for integrity. Ensure the cap is securely threaded and the exterior is free of powder residue before transferring to the central waste accumulation area.

Protocol B: Managing Post-Deprotection Liquid Waste

Because this compound is primarily a synthetic intermediate, disposal most frequently involves post-reaction liquid waste (typically a mixture of the deprotected amine, unreacted starting material, TFA, and Dichloromethane (DCM)).

  • Quenching & Off-Gassing (Critical Step):

    • Action: Transfer the reaction mixture to a temporary quenching flask in the fume hood. Slowly add a mild alkaline solution (e.g., saturated sodium bicarbonate) to neutralize residual acid[2].

    • Causality: Neutralization prevents the continuous generation of isobutylene and CO₂ in the waste carboy.

    • Validation: Monitor the solution. The system is self-validated when effervescence (bubbling) completely ceases, indicating the thermodynamic release of CO₂ is finished[2].

  • Solvent Segregation:

    • Action: Separate the organic layer from the aqueous layer. If DCM was used, the organic waste must go into a "Halogenated Liquid Waste" container. If a greener, non-chlorinated solvent was used[3], route it to "Non-Halogenated Liquid Waste."

    • Causality: Mixing halogenated and non-halogenated waste drastically increases the cost and environmental burden of incineration[4].

    • Validation: Review the batch record to confirm the solvent used before pouring.

  • Vented Storage:

    • Action: Pour the neutralized organic waste into the designated carboy. Use a vented waste cap.

    • Causality: Even after quenching, residual dissolved gases may slowly evolve. Vented caps prevent catastrophic carboy rupture.

Visualizing the Disposal Workflow

The following decision matrix illustrates the logical flow for categorizing and disposing of Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate waste.

G Start Tert-butyl 3-(azetidin-3-yl) pyrrolidine-1-carboxylate Waste Stream Decision Physical State? Start->Decision Solid Solid Residue & Contaminated PPE Decision->Solid Solid Liquid Reaction Solution (e.g., DCM/TFA) Decision->Liquid Liquid SolidDisp Double-bag in Solid Waste Container Solid->SolidDisp LiqDecision Contains Halogens (e.g., DCM)? Liquid->LiqDecision Incinerator EPA-Approved Chemical Incineration SolidDisp->Incinerator Halogenated Halogenated Liquid Waste LiqDecision->Halogenated Yes NonHalogenated Non-Halogenated Liquid Waste LiqDecision->NonHalogenated No Halogenated->Incinerator NonHalogenated->Incinerator

Disposal decision workflow for Boc-protected pyrrolidine derivatives.

Conclusion

Proper chemical management requires an understanding of the underlying mechanistic chemistry. By recognizing the gas-evolution risks associated with Boc-deprotection and the specific segregation requirements for halogenated solvents, laboratories can maintain a self-validating safety culture. Always consult your institution's Environmental Health and Safety (EHS) department for specific local compliance mandates.

References

  • [2] Benchchem. "1-BOC-3-Aminopiperidine | 144243-24-3". Benchchem.2

  • [3] ACS Publications. "Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions". ResearchGate. 3

  • [1] Pesti, Jaan A., et al. "Managing Hazardous Reactions and Compounds in Process Chemistry". American Chemical Society (2014) / Scribd.1

  • [4] ACS Publications. "Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?". Journal of Medicinal Chemistry.4

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate
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